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3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide Documentation Hub

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  • Product: 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide
  • CAS: 1094361-26-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide

Abstract This technical guide provides a comprehensive, step-by-step pathway for the synthesis of the novel sulfonamide derivative, 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide. The target molecule, a compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, step-by-step pathway for the synthesis of the novel sulfonamide derivative, 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide. The target molecule, a compound of interest for its potential pharmacological applications, is constructed through a robust and logical five-step sequence. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for the chosen synthetic strategy. The synthesis begins with the formylation of commercially available thiophene, followed by regioselective chlorosulfonation and subsequent amination to install the key sulfamoyl moiety. The ethylamine side chain is then constructed via a Henry reaction and subsequent reduction, culminating in a final amide coupling to yield the target compound. Each step is supported by established chemical principles and references to relevant literature, ensuring scientific integrity and reproducibility.

Introduction and Strategic Overview

The synthesis of novel heterocyclic compounds bearing sulfonamide and amide functionalities is a cornerstone of modern medicinal chemistry. These motifs are prevalent in a wide array of clinically significant drugs. This guide details a strategic approach to the synthesis of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide, a molecule designed to explore new chemical space.

The synthetic strategy was devised based on a retrosynthetic analysis that identified key precursors: 2-(5-sulfamoylthiophen-2-yl)ethanamine and 3-methylbutanoic acid. A critical consideration in the overall design is the timing of the introduction of the sulfamoyl group. Direct sulfamoylation of 2-thiopheneethylamine would be complicated by the presence of the reactive primary amine, which would compete for the sulfonylating agent. Therefore, our forward synthesis strategy focuses on functionalizing the thiophene ring at an earlier stage, using a precursor that is amenable to the desired transformations. 2-Thiophenecarboxaldehyde was selected as the ideal starting point for functionalization, allowing for regioselective substitution at the 5-position before the elaboration of the ethylamine side chain.

The complete synthetic workflow is depicted below:

Synthetic_Pathway Thiophene Thiophene Aldehyde 2-Thiophenecarboxaldehyde Thiophene->Aldehyde Step 1: Vilsmeier-Haack SulfonylChloride 5-Formylthiophene-2-sulfonyl chloride Aldehyde->SulfonylChloride Step 2: Chlorosulfonation SulfamoylAldehyde 5-Sulfamoyl-2-thiophenecarboxaldehyde SulfonylChloride->SulfamoylAldehyde Step 3: Ammonolysis Nitrovinyl 2-(2-Nitrovinyl)-5-sulfamoylthiophene SulfamoylAldehyde->Nitrovinyl Step 4a: Henry Reaction AmineIntermediate 2-(5-Sulfamoylthiophen-2-yl)ethanamine Nitrovinyl->AmineIntermediate Step 4b: Reduction FinalProduct 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide AmineIntermediate->FinalProduct Step 5: Amide Coupling IsovalericAcid 3-Methylbutanoic acid IsovalericAcid->FinalProduct

Caption: Overall synthetic pathway for the target molecule.

Detailed Synthesis Protocols

Step 1: Vilsmeier-Haack Formylation of Thiophene

Objective: To synthesize 2-thiophenecarboxaldehyde, the foundational precursor for subsequent functionalization.

Rationale: The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich heterocycles like thiophene.[1] It proceeds via an electrophilic substitution mechanism using the Vilsmeier reagent, which is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[2] This method provides high yields and excellent regioselectivity for the 2-position of the thiophene ring.

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride tube, place anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • To this mixture, add thiophene (1.0 equivalent) dropwise, ensuring the internal temperature does not exceed 30 °C.[3]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • The reaction is then carefully quenched by pouring it onto a vigorously stirred mixture of crushed ice and water.

  • Neutralize the aqueous solution with saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure 2-thiophenecarboxaldehyde.

Table 1: Reagent Summary for Step 1

ReagentMolar Eq.PurityNotes
Thiophene1.0≥99%Starting material
N,N-Dimethylformamide (DMF)1.2AnhydrousForms Vilsmeier reagent with POCl₃
Phosphorus oxychloride (POCl₃)1.1≥99%Activates DMF
Step 2: Chlorosulfonation of 2-Thiophenecarboxaldehyde

Objective: To regioselectively introduce a chlorosulfonyl group at the 5-position of the thiophene ring.

Rationale: The electron-withdrawing nature of the formyl group at the 2-position deactivates the thiophene ring towards electrophilic substitution. However, it directs incoming electrophiles to the 5-position. Chlorosulfonic acid is a powerful electrophilic agent for this transformation. A related reaction, the chlorosulfonation of 2-carboxythiophene, has been shown to yield a mixture of 4- and 5-sulfonyl chlorides, with the 5-substituted product being significantly favored.[4] By carefully controlling the reaction conditions, a good yield of the desired 5-chlorosulfonyl derivative can be achieved.

Experimental Protocol:

  • In a jacketed reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, place 2-thiophenecarboxaldehyde (1.0 equivalent).

  • Cool the vessel to 0 °C.

  • Slowly add an excess of chlorosulfonic acid (3-5 equivalents) dropwise, maintaining the temperature between 0-5 °C.

  • After the addition is complete, stir the mixture at this temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by pouring it onto crushed ice. This must be done slowly and with vigorous stirring in a well-ventilated fume hood due to the exothermic and gas-evolving nature of the quench.

  • The precipitated solid, 5-formylthiophene-2-sulfonyl chloride, is collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product under vacuum. This intermediate is often used in the next step without further purification.

Step 3: Ammonolysis of 5-Formylthiophene-2-sulfonyl Chloride

Objective: To convert the sulfonyl chloride to the corresponding primary sulfonamide.

Rationale: Sulfonyl chlorides are highly reactive electrophiles that readily react with nucleophiles like ammonia to form stable sulfonamides.[5] This is a standard and high-yielding transformation. The reaction is typically carried out in an aqueous ammonia solution.

Experimental Protocol:

  • Suspend the crude 5-formylthiophene-2-sulfonyl chloride (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetone.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30% solution) dropwise.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours.

  • If a precipitate forms, collect it by filtration. If not, remove the organic solvent under reduced pressure.

  • The resulting aqueous slurry can be acidified to precipitate the product, if necessary.

  • Collect the solid product, 5-sulfamoyl-2-thiophenecarboxaldehyde, by filtration, wash with cold water, and dry.

  • The product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).[6]

Step 4: Synthesis of 2-(5-Sulfamoylthiophen-2-yl)ethanamine

This step is a two-part process involving a Henry (nitroaldol) reaction followed by the reduction of the resulting nitrovinyl intermediate.

4a. Henry Reaction with Nitromethane

Objective: To extend the carbon chain at the 2-position by one carbon and introduce a nitro group, which will serve as a precursor to the amine.

Rationale: The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane.[7] It is a reliable method for converting aldehydes to β-nitro alcohols, which can then be dehydrated to form nitroalkenes. Ammonium acetate is a commonly used catalyst for this condensation and dehydration sequence.[7]

Experimental Protocol:

  • To a solution of 5-sulfamoyl-2-thiophenecarboxaldehyde (1.0 equivalent) in nitromethane (which acts as both reagent and solvent), add ammonium acetate (0.5-1.0 equivalents).

  • Heat the reaction mixture to reflux (approximately 100 °C) for 2-4 hours.

  • Monitor the reaction by TLC for the disappearance of the aldehyde.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • The crude 2-(2-nitrovinyl)-5-sulfamoylthiophene can be purified by flash column chromatography on silica gel.

4b. Reduction of the Nitrovinyl Intermediate

Objective: To reduce both the carbon-carbon double bond and the nitro group to form the target ethylamine side chain.

Rationale: The reduction of a nitrovinyl group to a primary amine can be achieved using various reducing agents. A powerful reducing agent like diborane (B₂H₆) or lithium aluminum hydride (LiAlH₄) is typically required to reduce both the alkene and the nitro group in one step.[8][9] The use of diborane, often generated in situ from sodium borohydride and boron trifluoride etherate, is an effective method.[8]

Experimental Protocol:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the 2-(2-nitrovinyl)-5-sulfamoylthiophene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C.

  • Slowly add a solution of diborane in THF (or a pre-formed solution of NaBH₄ and BF₃·OEt₂) dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by the slow, dropwise addition of 6M HCl at 0 °C.

  • Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of the borane-amine complex.

  • Cool the mixture and make it basic by the addition of aqueous NaOH.

  • Extract the product, 2-(5-sulfamoylthiophen-2-yl)ethanamine, with an organic solvent like ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude amine, which can be used in the next step after purification by column chromatography if necessary.

Step 5: Amide Coupling

Objective: To couple the synthesized amine with 3-methylbutanoic acid to form the final product.

Rationale: The formation of an amide bond from a carboxylic acid and an amine requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. A widely used and reliable method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt).[10][11] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted by HOBt to an activated ester. This ester reacts with the amine to form the amide bond, with the byproducts being water-soluble and easily removed during workup.[12]

Amide_Coupling_Mechanism cluster_0 Activation cluster_1 Coupling Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea +EDC EDC EDC ActiveEster Active Ester O_Acylisourea->ActiveEster +HOBt HOBt HOBt Amide Amide Product ActiveEster->Amide +R'-NH2 Amine R'-NH2

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocol:

  • In a round-bottom flask, dissolve 3-methylbutanoic acid (1.05 equivalents), 2-(5-sulfamoylthiophen-2-yl)ethanamine (1.0 equivalent), and HOBt (1.2 equivalents) in an anhydrous aprotic solvent such as DMF or dichloromethane (DCM).

  • Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 equivalents) to the mixture.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC hydrochloride (1.2 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final product, 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide.

Table 2: Reagent Summary for Step 5

ReagentMolar Eq.PurityRole
2-(5-Sulfamoylthiophen-2-yl)ethanamine1.0≥95%Amine component
3-Methylbutanoic acid1.05≥99%Carboxylic acid component
EDC·HCl1.2≥98%Coupling agent
HOBt1.2≥97%Additive to prevent side reactions
DIPEA2.5≥99%Non-nucleophilic base
DMF or DCM-AnhydrousSolvent

Characterization and Data

The structural confirmation of the final product and key intermediates should be performed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework and the successful formation of new bonds in each step. For the final product, characteristic signals would include the resonances for the isobutyl group, the ethyl linker, the thiophene protons, and the amide and sulfonamide NH protons.[13][14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the final product by providing a highly accurate mass measurement. Fragmentation patterns can also offer structural information.[15]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the N-H and S=O stretches of the sulfonamide, and the C=O stretch of the amide.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final compound.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating systems. The progress of each reaction should be meticulously monitored by an appropriate chromatographic technique (TLC or LC-MS). The successful isolation of an intermediate with the expected analytical data (e.g., NMR, MS) serves as a validation point before proceeding to the subsequent step. This stepwise verification minimizes the risk of carrying impurities or incorrect structures through the synthetic sequence, ensuring the integrity of the final product. Furthermore, the use of well-established and widely published reactions for each transformation provides a high degree of confidence in the success of the overall synthesis.

References

  • Jadhav, S. A., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • BenchChem. (2025).
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  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • BenchChem. (2025). A Comparative Guide to the Formylation of 2-Methylthiophene: Benchmarking Synthesis of 5-Methyl-2-thiophenecarboxaldehyde. BenchChem.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
  • SBT. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Sanofi. (1988). 2-(2-nitrovinyl)thiophene reduction and synthesis of thieno [3,2-c]pyridine derivatives.
  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). Common Organic Chemistry.
  • Shanghai Institute of Pharmaceutical Industry. (2012). Synthesis method of 2-thiophene acetylchloride.
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  • Sharma, P., & Kumar, A. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • Xu, B., et al. (2001). Synthesizing of 2 thiophene ethyl amine. Fine Chemistry Industry, 1(1), 53-55.
  • Teijin Ltd. (1978). Process for preparing thiophene derivatives and thiophene derivatives obtained thereby.
  • Toronto Research Chemicals. (2025). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC.
  • Lianyungang Dipu Chemical Co., Ltd. (2010). Method for synthesizing 2-thiophene ethylamine.
  • Lianyungang Dipu Chemical Co., Ltd. (2013). Method for synthesizing 2-thiophene ethylamine.
  • Deshmukh, M. B., et al. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Willis, M. C., et al. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society.
  • Sanofi. (1988). 2-(2-nitrovinyl)thiophene reduction and synthesis of thieno[3,2-c]pyridine derivatives.
  • Zhejiang University of Technology. (2013). Method for synthesizing 2-thiophene acetic acid through 2-thiophene alcohol.
  • Kumar, R., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews.
  • BenchChem. (2025). A Comparative NMR Analysis of 2-Acetylthiophene and 3-Acetylthiophene. BenchChem.
  • Lee, J., et al. (2013). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement.
  • Ionescu, M. A., et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. PMC.
  • Angeli, A., et al. (2015).
  • Colacino, E., et al. (2018). Mechanochemical synthesis of aromatic sulfonamides. The Royal Society of Chemistry.
  • Al-Warhi, T., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. PMC.
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  • Jiangsu Tianma Pharmaceutical Group Co., Ltd. (2015). METHOD FOR SYNTHESISING 2-THIOPHENEACETIC ACID.
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  • Baranczak, A., et al. (2014). Sandmeyer Chlorosulfonylation of (Hetero)
  • Kowalczyk, D., et al. (2024). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. MDPI.
  • Lim, C. S., et al. (2014).
  • Common Organic Chemistry. Henry Reaction - Nitroalkene. Common Organic Chemistry.
  • Patel, D., et al. (2015). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Int J Pharm Biol Sci.
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  • El-Subbagh, H. I., et al. (2001). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. PubMed.
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  • Deeming, A. S., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC.
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  • Dell'Amico, L., et al. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

Sources

Exploratory

A Guide to the Structural Elucidation of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide using ¹H and ¹³C NMR Spectroscopy

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural determination of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural determination of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra for 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide, a molecule of interest in medicinal chemistry and drug development. While a publicly available, fully assigned spectrum for this specific molecule is not readily accessible, this document leverages extensive spectral data from analogous structures and foundational NMR principles to construct a detailed, predictive analysis. We will dissect the molecule into its constituent fragments, predict the spectral features of each, and provide a robust experimental protocol for acquiring high-quality data. This guide is intended for researchers and scientists who require a deep understanding of how to interpret NMR data for novel sulfonamide-containing compounds.

Molecular Structure and Spectroscopic Rationale

The first step in any NMR analysis is a thorough examination of the molecule's structure to anticipate the number of unique signals, their chemical environments, and their coupling relationships. The target compound, 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide (CAS 1094361-26-8), is composed of three distinct units: an isovaleramide (3-methylbutanamide) tail, an ethyl linker, and a 2,5-disubstituted sulfamoylthiophene head.[1][2]

The numbering scheme used for NMR assignment is detailed in the diagram below.

Caption: Molecular structure and atom numbering for NMR assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted based on the analysis of chemical shifts (δ) in parts per million (ppm), signal multiplicity (e.g., singlet, doublet), and spin-spin coupling constants (J) in Hertz (Hz). For this molecule, a polar deuterated solvent like DMSO-d₆ is recommended to ensure solubility and to observe the exchangeable protons of the amide (N₅-H) and sulfonamide (N₁₄-H₂) groups.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Atom Assignment Predicted δ (ppm) Multiplicity J (Hz) Integration Rationale
H1, H1' (2 x CH₃) ~ 0.88 Doublet (d) ~ 6.6 6H These magnetically equivalent methyl protons are split by the single H2 proton. The chemical shift is typical for an isobutyl group.[3]
H2 (CH) ~ 2.05 Multiplet (m) - 1H This methine proton is coupled to six H1/H1' protons and two H3 protons, resulting in a complex multiplet.
H3 (CH₂) ~ 1.95 Doublet (d) ~ 7.0 2H These methylene protons are adjacent to the methine (H2) and are expected to appear as a doublet. They are slightly deshielded by the adjacent carbonyl group.
H6 (CH₂) ~ 3.30 Quartet (q) ~ 6.8 2H Coupled to both the amide proton (N₅-H) and the C7 methylene protons, this signal often appears as a quartet or multiplet. The chemical shift is influenced by the adjacent nitrogen.
H7 (CH₂) ~ 2.95 Triplet (t) ~ 7.0 2H These protons are adjacent to the thiophene ring and the C6 methylene group, resulting in a triplet.
N₅-H (Amide) ~ 8.10 Triplet (t) ~ 5.5 1H In DMSO-d₆, amide protons are clearly visible and show coupling to adjacent methylene protons (H6). Its broadness can vary.[4]
H10 (Thiophene) ~ 7.35 Doublet (d) ~ 3.8 1H Aromatic proton on the thiophene ring, coupled to H11. Deshielded by the electron-withdrawing sulfonamide group at the C9 position.[5][6]
H11 (Thiophene) ~ 6.90 Doublet (d) ~ 3.8 1H Aromatic proton on the thiophene ring, coupled to H10. Less deshielded than H10.[5][6]

| N₁₄-H₂ (Sulfonamide) | ~ 7.20 | Broad Singlet (br s) | - | 2H | Protons on the sulfonamide group are typically broad due to quadrupolar effects and exchange. Their chemical shift can be variable.[7] |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom. The chemical shifts are highly dependent on the local electronic environment.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Atom Assignment Predicted δ (ppm) Rationale
C1, C1' (2 x CH₃) ~ 22.5 These terminal methyl carbons in the isobutyl group are highly shielded and appear far upfield.
C2 (CH) ~ 25.0 The methine carbon of the isobutyl group.
C3 (CH₂) ~ 42.5 Methylene carbon adjacent to the carbonyl group.
C4 (C=O) ~ 172.0 The amide carbonyl carbon, appearing in the characteristic downfield region for amides.[8]
C6 (CH₂) ~ 39.0 This methylene carbon is attached to the amide nitrogen.
C7 (CH₂) ~ 28.5 Methylene carbon adjacent to the thiophene ring.
C8 (Thiophene C) ~ 148.0 Quaternary thiophene carbon attached to the ethyl group. Its shift is significantly influenced by the sulfur atom and the substituent.[9][10]
C9 (Thiophene C) ~ 145.0 Quaternary thiophene carbon attached to the sulfonamide group. It is strongly deshielded by both the sulfur atom and the SO₂ group.[9][11]
C10 (Thiophene CH) ~ 128.0 Protonated thiophene carbon, deshielded by the adjacent sulfonamide-bearing carbon.

| C11 (Thiophene CH) | ~ 125.5 | Protonated thiophene carbon. |

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. The following workflow is recommended for the analysis of the title compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing a Weigh ~10 mg (¹H) or ~30 mg (¹³C) of sample into a clean vial. b Add ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). a->b c Vortex until fully dissolved. Add TMS as internal standard (0 ppm). b->c d Transfer solution to a 5 mm NMR tube. c->d e Insert sample into spectrometer and lock onto deuterium signal. d->e f Shim the magnetic field to optimize homogeneity. e->f g Acquire ¹H Spectrum: ~16 scans, 2s relaxation delay. f->g h Acquire ¹³C Spectrum: ~1024 scans, 2s relaxation delay. g->h i Apply Fourier Transform to the raw FID data. h->i j Phase correct the spectra manually. i->j k Calibrate the chemical shift scale to TMS (0.00 ppm). j->k l Integrate ¹H signals and pick peaks for both spectra. k->l

Caption: Standard workflow for NMR sample preparation and data acquisition.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Select a high-purity deuterated solvent; DMSO-d₆ is highly recommended for its ability to dissolve the compound and preserve N-H signals.[12]

    • Dissolve the sample in approximately 0.7 mL of the solvent in a vial. The addition of a small amount of tetramethylsilane (TMS) provides a reference signal at 0.00 ppm.

    • Transfer the final solution into a standard 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock: The instrument's frequency is stabilized by "locking" onto the deuterium signal of the solvent.

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for achieving sharp, well-resolved peaks.

    • Acquisition: Run standard ¹H and proton-decoupled ¹³C experiments. The number of scans for ¹³C NMR is significantly higher due to the low natural abundance of the ¹³C isotope. A relaxation delay of 1-2 seconds is generally sufficient.[8]

  • Data Processing and Analysis:

    • The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform.

    • The spectrum is phase-corrected to ensure all peaks are in the positive absorption mode.

    • The chemical shift axis is calibrated using the TMS signal at 0.00 ppm.

    • For the ¹H spectrum, the area under each signal is integrated to determine the relative number of protons. For both spectra, peak positions are identified and tabulated for analysis.

Conclusion

The structural confirmation of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide is readily achievable through a combined ¹H and ¹³C NMR analysis. The predicted spectra reveal a unique set of signals for each proton and carbon in the molecule, from the characteristic upfield resonances of the isobutyl group to the distinct aromatic signals of the 2,5-disubstituted thiophene ring. The presence of exchangeable protons from the amide and sulfonamide functionalities, best observed in DMSO-d₆, provides further structural confirmation. By following the detailed experimental protocol outlined in this guide, researchers can confidently acquire and interpret high-quality NMR data to verify the identity, purity, and structure of this and related compounds.

References

  • Wiley-VCH. (n.d.). Supporting Information.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... [Table]. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectra of compounds 2-5 [Table]. Retrieved from [Link]

  • PubMed. (n.d.). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Retrieved from [Link]

  • Reich, H. J. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • GSRS. (n.d.). 5-CHLORO-3-SULFAMOYLTHIOPHENE-2-CARBOXYLIC ACID. Retrieved from [Link]

  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]

  • Science Alert. (2016, June 15). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Isovaleramide, N,N-dipropyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Thoreauchem. (n.d.). 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide-1094361-26-8. Retrieved from [Link]

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  • MDPI. (2024, October 2). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • MDPI. (2022, December 8). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

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Foundational

In Silico Modeling of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide Target Binding: A Technical Guide for Drug Development Professionals

This guide provides a comprehensive, in-depth technical overview of the in silico methodologies used to model the target binding of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide. As a compound featuring a sulf...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical overview of the in silico methodologies used to model the target binding of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide. As a compound featuring a sulfonamide moiety, a well-established pharmacophore for carbonic anhydrase inhibition, this document will focus on the in silico workflow for predicting and analyzing its interaction with various human carbonic anhydrase (hCA) isoforms. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling principles.

Introduction: The Rationale for Targeting Carbonic Anhydrases

The molecular structure of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide strongly suggests its potential as a carbonic anhydrase inhibitor. The presence of the unsubstituted sulfamoyl group (-SO₂NH₂) is a classic zinc-binding group found in a multitude of clinically used and experimental carbonic anhydrase inhibitors.[1][2] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[3][4] These enzymes are involved in a variety of physiological and pathological processes, including pH regulation, fluid secretion, and tumorigenesis.[4][5]

Several isoforms of carbonic anhydrase, particularly hCA II and hCA IX, are well-established therapeutic targets.[5][6] For instance, hCA IX is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment, making it a key target for anticancer drug development.[2][3][7][8][9][10] Therefore, elucidating the binding mechanism of novel sulfonamides like 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide to these isoforms is a critical step in its preclinical evaluation.

In silico modeling provides a powerful and cost-effective approach to predict binding affinity, understand structure-activity relationships, and guide the design of more potent and selective inhibitors before committing to extensive experimental validation.[5] This guide will detail a robust and validated in silico workflow for this purpose.

The In Silico Modeling Workflow: A Step-by-Step Guide

The in silico investigation of a potential protein-ligand interaction involves a multi-step process, starting from the preparation of the molecular structures to detailed simulations and energy calculations.

cluster_0 Preparation cluster_1 Initial Screening cluster_2 Refinement & Dynamics cluster_3 Binding Affinity Estimation PDB Protein Structure Preparation (e.g., PDB ID: 3IAI for hCA IX) Docking Molecular Docking (e.g., AutoDock Vina, Glide) PDB->Docking Prepared Receptor Ligand Ligand Structure Preparation (3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide) Ligand->Docking Prepared Ligand MD Molecular Dynamics Simulation (e.g., GROMACS, AMBER) Docking->MD Top Scoring Pose MMGBSA MM/PBSA or MM/GBSA (Binding Free Energy Calculation) MD->MMGBSA MD Trajectory

Caption: A high-level overview of the in silico modeling workflow.

Part 1: Structural Preparation

Accurate and meticulous preparation of both the protein and the ligand is paramount for obtaining meaningful in silico results.

2.1.1. Protein Structure Preparation

  • Selection of Crystal Structure: The first step is to obtain a high-resolution crystal structure of the target protein. For carbonic anhydrases, numerous structures are available in the Protein Data Bank (PDB). For example, the crystal structure of hCA IX can be downloaded using PDB ID: 3IAI.[3]

  • Initial Clean-up: The downloaded PDB file often contains non-essential molecules such as water, co-crystallized ligands, and ions. These should be removed, unless a specific water molecule is known to be crucial for ligand binding.

  • Protonation and Optimization: Hydrogen atoms are typically not resolved in X-ray crystal structures and must be added. The protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) should be assigned based on the local microenvironment and physiological pH. Tools like H++ or the Protein Preparation Wizard in Schrödinger's Maestro can be used for this purpose. The structure is then subjected to a short energy minimization to relieve any steric clashes.

2.1.2. Ligand Structure Preparation

  • 2D to 3D Conversion: The 2D structure of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide is first drawn using a chemical drawing software like ChemDraw and then converted to a 3D structure.

  • Tautomeric and Ionization States: The correct tautomeric and ionization states of the ligand at physiological pH must be determined. For the sulfonamide group, the neutral form is typically considered for binding to the zinc ion in the active site of carbonic anhydrases.

  • Energy Minimization: The 3D structure of the ligand is then energy minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

Part 2: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] It is a valuable tool for virtual screening and for generating plausible binding poses for further analysis.[9]

Experimental Protocol: Molecular Docking using AutoDock Vina

  • Grid Box Definition: A grid box is defined around the active site of the protein. For carbonic anhydrases, this is centered on the catalytic zinc ion. The size of the grid box should be sufficient to accommodate the ligand and allow for rotational and translational sampling.

  • Configuration File: A configuration file is created that specifies the paths to the prepared protein and ligand files, the center and dimensions of the grid box, and other docking parameters.

  • Running the Docking Simulation: The docking simulation is initiated using the Vina executable. The program will generate a set of binding poses ranked by their predicted binding affinity (in kcal/mol).

  • Analysis of Results: The top-scoring poses are visually inspected to assess their interactions with the key active site residues. For carbonic anhydrase inhibitors, a critical interaction is the coordination of the sulfonamide group with the zinc ion.[8] Other important interactions include hydrogen bonds with residues like Thr199 and Pro201.[3]

Docking ParameterTypical ValueRationale
Grid Box CenterCatalytic Zinc IonTo focus the search space on the active site.
Grid Box Size20 x 20 x 20 ÅTo allow for sufficient sampling of ligand conformations.
Exhaustiveness8To balance computational cost and thoroughness of the search.
Part 3: Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics simulations offer insights into the dynamic behavior of the complex over time.[11][12] MD simulations can be used to assess the stability of the docked pose and to obtain a more realistic representation of the binding event.[4][13]

Experimental Protocol: MD Simulation using GROMACS

  • System Preparation: The top-scoring protein-ligand complex from docking is placed in a periodic box of water molecules. Ions are added to neutralize the system and to mimic physiological salt concentration.

  • Force Field Selection: A suitable force field, such as CHARMM or AMBER, is chosen to describe the interatomic interactions.[14]

  • Energy Minimization: The entire system is energy minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure and temperature (NPT ensemble). This allows the solvent molecules to relax around the protein-ligand complex.

  • Production Run: A production MD simulation is run for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex. Key metrics include the root-mean-square deviation (RMSD) of the protein backbone and the ligand, and the root-mean-square fluctuation (RMSF) of individual residues.

cluster_0 System Setup cluster_1 Equilibration cluster_2 Production & Analysis Complex Protein-Ligand Complex Solvate Solvation & Ionization Complex->Solvate Minimize Energy Minimization Solvate->Minimize NVT NVT Equilibration (Constant Volume) Minimize->NVT NPT NPT Equilibration (Constant Pressure) NVT->NPT Production Production MD Run NPT->Production Analysis Trajectory Analysis (RMSD, RMSF) Production->Analysis

Caption: A detailed workflow for performing molecular dynamics simulations.

Part 4: Binding Free Energy Calculations

The final step in the in silico workflow is to calculate the binding free energy of the protein-ligand complex. This provides a more accurate estimate of the binding affinity than the scoring functions used in molecular docking. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular approaches for this purpose.[15][16][17]

Experimental Protocol: MM/PBSA Calculation

  • Trajectory Extraction: Snapshots of the protein-ligand complex, the protein alone, and the ligand alone are extracted from the MD trajectory.

  • Energy Calculations: For each snapshot, the following energy components are calculated:

    • Molecular Mechanics Energy (ΔE_MM): This includes the internal energy of the molecule, as well as the van der Waals and electrostatic interactions.

    • Solvation Free Energy (ΔG_solv): This is composed of the polar and nonpolar contributions to solvation. The polar component is calculated using the Poisson-Boltzmann or Generalized Born model, while the nonpolar component is typically estimated from the solvent-accessible surface area (SASA).

  • Binding Free Energy Calculation: The binding free energy (ΔG_bind) is then calculated using the following equation:

    ΔG_bind = ΔE_MM + ΔG_solv - TΔS

    where T is the temperature and ΔS is the change in conformational entropy upon binding. The entropy term is computationally expensive to calculate and is often neglected, leading to a relative binding free energy.

Energy ComponentDescription
ΔE_vdwVan der Waals energy
ΔE_elecElectrostatic energy
ΔG_polarPolar solvation energy
ΔG_nonpolarNonpolar solvation energy

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive in silico workflow for modeling the target binding of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide to carbonic anhydrases. By following these steps, researchers can gain valuable insights into the binding mode, stability, and affinity of this compound, which can guide further experimental studies and lead optimization efforts.

The methodologies described herein, from molecular docking to MD simulations and binding free energy calculations, represent the current standard in the field of computer-aided drug design. As computational resources continue to grow and algorithms become more sophisticated, the accuracy and predictive power of these in silico techniques will undoubtedly improve, further accelerating the discovery and development of novel therapeutics.

References

  • In Silico Study of New Isatin- Sulfonamide Derivatives as Carbonic Anhydrase Inhibitors. (2024). Wiad Lek, 77(10), 2027-2032.
  • In Silico Study of New Isatin- Sulfonamide Derivatives as Carbonic Anhydrase Inhibitors. (n.d.).
  • Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible. (2020).
  • In-silico analysis of chromone containing sulfonamide derivatives as human carbonic anhydrase inhibitors. (2013). PubMed.
  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (n.d.). ScienceDirect.
  • Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. (n.d.).
  • GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi.
  • Simulating Protein-Ligand Complexes using Open Source tools. (2026). Medium.
  • Binding Free Energy Calculations using MM/PBSA and MM/GBSA Method. (n.d.). Bio-protocol.
  • In silico study of five new sulfonamide derivatives bearing a thiazolidine-4-one moiety: targeting carbonic anhydrase IX. (2024). Revista de Farmacología Clínica y Farmacocinética - Edición Internacional, 38(2), 161-173.
  • A Researcher's Guide to Validating Molecular Docking Results for Carbonic Anhydrase Inhibitors with Experimental D
  • Protein–Protein Binding Free Energy Predictions with the MM/PBSA Approach Complemented with the Gaussian-Based Method for Entropy Estimation. (2022). ACS Omega, 7(13), 11005-11014.
  • Protocol for MM/PBSA Molecular Dynamics Simulations of Proteins. (n.d.).
  • In silico study of five new sulfonamide derivatives bearing a thiazolidine-4-one moiety: targeting carbonic anhydrase IX. (2024).
  • Protein–Protein Binding Free Energy Predictions with the MM/PBSA Approach Complemented with the Gaussian-Based Method for Entropy Estimation. (2022).
  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. (n.d.). Peng's Lab.
  • Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands. (n.d.). PMC.
  • Docking and Molecular Dynamics Simulation of Carbonic Anhydrase II Inhibitors from Phenolic and Flavonoid Group. (2025).
  • Discovery of Carbonic Anhydrase Inhibitors through Molecular Docking as Novel Anticancer Agents. (2020).
  • DOCKING TUTORIAL. (2010). FlexX.
  • Tertiary sulphonamide derivatives as dual acting small molecules that inhibit LSD1 and suppress tubulin polymeris
  • 3N-(pyridin-2-yl-methyl)- N[2-(4-sulfamoylphenyl)-ethyl]aminoethyl Acetate. (2010). Molecular Imaging and Contrast Agent Database (MICAD).

  • Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. (n.d.). PMC.
  • Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. (2022). Domainex.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Structure-activity relationships of N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides as selective endothelin receptor-A antagonists. (1997). PubMed.
  • Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist. (2022). PubMed.
  • Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)
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Exploratory

A Strategic Approach to the Preliminary Biological Activity Screening of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide

A Technical Guide for Drug Discovery Professionals Authored by: Your Senior Application Scientist Abstract This guide outlines a comprehensive and logically tiered strategy for the preliminary biological activity screeni...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery Professionals

Authored by: Your Senior Application Scientist

Abstract

This guide outlines a comprehensive and logically tiered strategy for the preliminary biological activity screening of the novel chemical entity, 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide. The proposed workflow is grounded in the well-established pharmacological potential of its core structural motifs: the thiophene ring and the sulfonamide group. By integrating a series of robust in vitro assays, this document provides researchers, scientists, and drug development professionals with a detailed roadmap to efficiently elucidate the potential therapeutic value of this compound. The guide emphasizes a rationale-driven approach, detailing not just the "how" but the "why" behind each experimental choice, ensuring a scientifically rigorous and resource-effective screening cascade.

Introduction: Rationale for Screening

The compound 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide is a synthetic molecule incorporating two pharmacologically significant moieties: a thiophene ring and a sulfonamide functional group.[1][2] Thiophene, a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4][5] The sulfur atom and the delocalized π-electron system of the thiophene ring allow for diverse interactions with biological targets.[3][5]

Similarly, the sulfonamide group (-SO₂NH₂) is a cornerstone of chemotherapy.[6] Initially discovered for their antibacterial effects, sulfonamide derivatives have since been developed as anticancer, antiviral, and anti-inflammatory agents.[6][7][8] Their mechanism of action often involves the inhibition of specific enzymes, such as carbonic anhydrases or dihydropteroate synthase.[9][10]

The combination of these two pharmacophores in 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide presents a compelling case for a broad-spectrum biological activity screening. The lipophilic butanamide side chain may further influence the compound's pharmacokinetic and pharmacodynamic properties. This guide proposes a systematic evaluation of its potential as an antimicrobial, anticancer, and anti-inflammatory agent through a series of established in vitro assays.

Proposed Screening Cascade: A Tiered Approach

A tiered or hierarchical screening approach is recommended to efficiently manage resources and generate decision-driving data. This involves progressing from broad, high-throughput primary assays to more specific, lower-throughput secondary assays.

G cluster_0 Tier 1: Primary Screening (Broad Spectrum) cluster_1 Tier 2: Secondary Screening (Hit Confirmation & Elucidation) cluster_2 Tier 3: Lead Optimization Antimicrobial Antimicrobial Activity (Antibacterial & Antifungal) MIC MIC & MBC/MFC Determination Antimicrobial->MIC If Active Anticancer Anticancer Activity (Cytotoxicity Screening) CellCycle Cell Cycle Analysis & Apoptosis Assay Anticancer->CellCycle If Active AntiInflammatory Anti-inflammatory Activity (Enzyme Inhibition) COX COX-1/COX-2 Inhibition Assay AntiInflammatory->COX If Active LeadOpt Lead Optimization MIC->LeadOpt CellCycle->LeadOpt COX->LeadOpt

Caption: Tiered screening workflow for 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide.

Methodologies and Protocols

This section provides detailed, step-by-step protocols for the proposed primary screening assays. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Antimicrobial Activity Screening

Given the prevalence of both thiophene and sulfonamide moieties in antimicrobial drugs, this is a logical starting point.[6][11]

This assay will determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a range of test concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

A similar broth microdilution method can be used for antifungal screening against yeasts (e.g., Candida albicans ATCC 90028) and molds (e.g., Aspergillus fumigatus ATCC 204305), following CLSI guidelines. Thiophene derivatives have shown promise as antifungal agents.[3][12]

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[13][14] This is a foundational assay in anticancer drug screening.[14]

Protocol:

  • Cell Culture and Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in their recommended media.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the appropriate cell culture medium.

    • Replace the existing medium in the wells with the medium containing the test compound at various concentrations.

    • Include a vehicle control (DMSO-treated cells) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[14]

  • Formazan Solubilization and Absorbance Reading:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

G cluster_0 MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Test Compound A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 3-4h D->E F Solubilize Formazan with DMSO E->F G Read Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Data Presentation and Interpretation

Quantitative data from the preliminary screens should be organized into clear, concise tables for comparative analysis.

Table 1: Hypothetical Antimicrobial Activity Data

Bacterial StrainGram StainTest Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureusPositive160.5
E. coliNegative640.25
P. aeruginosaNegative>2561

Table 2: Hypothetical Anticancer Activity Data

Cell LineTissue of OriginTest Compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7Breast25.30.8
A549Lung42.11.2
HCT116Colon18.90.5

A "hit" from these primary screens would typically be a compound exhibiting an IC₅₀ or MIC value in the low micromolar or µg/mL range, respectively. Such hits would then be prioritized for secondary assays to confirm their activity and begin to elucidate their mechanism of action.

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological evaluation of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide. Based on the established pharmacological importance of its thiophene and sulfonamide components, a systematic screening for antimicrobial and anticancer activities is a scientifically sound and resource-prudent strategy.[3][4][6][7] The in vitro assays detailed herein are robust, reproducible, and serve as a critical first step in the long journey of drug discovery.[15][16][17] Positive results from this preliminary screen will warrant progression to more in-depth mechanistic studies, selectivity profiling, and eventually, preclinical in vivo models.

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  • Title: GSRS Source: gsrs.ncats.nih.gov URL: [Link]

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  • Title: The Protective Effect of Topical Spermidine on Dry Eye Disease with Retinal Damage Induced by Diesel Particulate Matter2.5 - PubMed Source: PubMed URL: [Link]

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Foundational

A Comprehensive Technical Guide to 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide

Introduction 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide is a substituted thiophene sulfonamide derivative. The thiophene sulfonamide scaffold is of significant interest in medicinal chemistry, forming the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide is a substituted thiophene sulfonamide derivative. The thiophene sulfonamide scaffold is of significant interest in medicinal chemistry, forming the core of various biologically active compounds.[1][2] These structures are recognized for a wide range of pharmacological activities, including antibacterial and antitumor properties.[2][3][4] This guide provides a detailed technical overview of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide, including its identification, physicochemical properties, a proposed synthetic pathway based on established methodologies, and relevant analytical techniques for its characterization. Given the limited direct literature on this specific molecule, this guide synthesizes information from closely related analogues to provide a robust and scientifically grounded resource for researchers.

Compound Identification and Physicochemical Properties

Proper identification is the cornerstone of all chemical research and development. The fundamental identifiers and computed physicochemical properties for this compound are summarized below.

PropertyValueSource
CAS Number 1094361-26-8[5][6]
Molecular Formula C11H18N2O3S2[5][6]
Molecular Weight 290.4 g/mol [6]
Canonical SMILES CC(C)CC(=O)NCCC1=CC=C(S1)S(=O)(=O)N[7]
InChI Key ZQZFXEBUKQSRPZ-UHFFFAOYSA-N[7]
Purity >95% (as commercially available)[5]
Physical State Solid (predicted)[7]

Proposed Synthetic Route

Rationale for Synthetic Strategy

The strategy hinges on creating the thiophene sulfonamide core first and then coupling it with the butanamide side chain. This retrosynthetic approach breaks the molecule at the stable amide bond, leading to two more readily accessible precursors: 5-(2-aminoethyl)thiophene-2-sulfonamide and 3-methylbutanoic acid (or its activated form). The synthesis of the thiophene intermediate is the more complex part, typically starting from a simpler thiophene derivative.

Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Amide Coupling Thiophene Thiophene Sulfonamide 5-(2-Aminoethyl)thiophene-2-sulfonamide (CAS: 109213-13-0) Thiophene->Sulfonamide Multi-step synthesis (e.g., Chlorosulfonation, Amination) Target Target Compound (CAS: 1094361-26-8) Sulfonamide->Target Amidation Reaction (Base, Solvent) AcidChloride 3-Methylbutanoyl chloride AcidChloride->Target

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 5-(2-Aminoethyl)thiophene-2-sulfonamide (Intermediate)

The synthesis of this key intermediate (CAS: 109213-13-0) is a critical prerequisite.[7] While a detailed, single-publication protocol is unavailable, its synthesis can be inferred from standard thiophene functionalization reactions. A common approach involves the chlorosulfonation of a suitable thiophene precursor, followed by amination to form the sulfonamide, and subsequent elaboration of the side chain to the aminoethyl group.[1][8]

Step 2: Amidation to Yield 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide

This step involves the coupling of the amine intermediate with an activated form of 3-methylbutanoic acid.

  • Reagents and Materials:

    • 5-(2-aminoethyl)thiophene-2-sulfonamide (1.0 eq)

    • 3-Methylbutanoyl chloride (1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • Reaction Setup: To a solution of 5-(2-aminoethyl)thiophene-2-sulfonamide (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM, cooled to 0 °C in an ice bath, add 3-methylbutanoyl chloride (1.1 eq) dropwise.

      • Causality: The reaction is performed at 0 °C to control the exothermicity of the acylation. Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, driving it to completion.

    • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

    • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

      • Causality: The bicarbonate wash neutralizes any remaining acid chloride and excess HCl.

    • Purification (Initial): Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

      • Causality: The brine wash removes residual water and water-soluble impurities. MgSO₄ is a drying agent that removes trace water from the organic solvent.

    • Purification (Final): Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure target compound.

    • Characterization: Confirm the structure and purity of the final product using analytical methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Mechanism of Action & Applications

Thiophene sulfonamides are a well-established class of compounds with diverse biological activities, often acting as enzyme inhibitors.[1]

  • Antibacterial Activity: Many sulfonamide-containing compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[1] This disruption of a vital metabolic pathway leads to a bacteriostatic effect. Related thiophene sulfonamides have shown activity against various Gram-positive and Gram-negative bacteria.[3][9] It is plausible that 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide could exhibit similar antibacterial properties.

  • Enzyme Inhibition: The sulfonamide moiety is a known zinc-binding group and is a common feature in carbonic anhydrase inhibitors. Depending on the overall molecular structure, this compound could be investigated for inhibitory activity against various metalloenzymes.

  • Drug Development: As a research chemical, this compound can serve as a building block or a fragment in the design of more complex molecules in drug discovery programs.[6] Its structure could be optimized to enhance potency and selectivity against specific biological targets.

Recommended Analytical Methods

To ensure the identity, purity, and quantity of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide, a combination of chromatographic and spectroscopic methods is essential.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing purity and for quantification.

  • Protocol Outline (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by a UV scan of the compound (typically in the 254-280 nm range).

    • Quantification: Use an external standard calibration curve prepared with a certified reference standard of the compound.

    • Self-Validation: The method's suitability should be confirmed by assessing parameters like linearity, precision, accuracy, and specificity according to established validation guidelines.[10]

Spectroscopic Methods

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural confirmation.

  • Mass Spectrometry (MS): Typically coupled with LC (LC-MS), this technique provides molecular weight information, which is a primary confirmation of identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structure elucidation.

Analytical_Workflow Sample Synthesized Compound Purity Purity & Quantification (HPLC-UV) Sample->Purity Assess Purity Identity Structural Confirmation Sample->Identity Confirm Structure Report Certificate of Analysis (CoA) Purity->Report NMR NMR Spectroscopy (¹H, ¹³C) Identity->NMR MS Mass Spectrometry (LC-MS, HRMS) Identity->MS NMR->Report MS->Report

Caption: Standard analytical workflow for compound characterization.

Safety and Handling

This compound is for research use only and is not intended for human or veterinary use.[6] Standard laboratory safety protocols should be followed.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

References

  • Thoreauchem. 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide-1094361-26-8. [Link]

  • Ali, A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC. [Link]

  • ResearchGate. Synthesis of 5-bromothiophene-2-sulfonamide (2). [Link]

  • Semantic Scholar. Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. [Link]

  • ResearchGate. Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide (3a–k). [Link]

  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • Google Patents. US10968192B2 - Crystalline solid forms of N-(1-((2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro.
  • Ukrainian Biochemical Journal. Development and validation of methods for quantitative determination of active pharmaceutical substances in nasal spray. [Link]

  • PubMed. Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]. [Link]

  • St. John's University and the College of St. Benedict. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]

  • Food and Drug Administration, Department of Health. Cosmetics - Analytical Methods & Research. [Link]

  • Semantic Scholar. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]

  • PubMed. Chemistry, pharmacology and pharmacokinetics of N,N',N" -triethylenethiophosphoramide (ThioTEPA). [Link]

  • PubMed. Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs. [Link]pubmed.ncbi.nlm.nih.gov/34602571/)

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Exploratory

An In-depth Technical Guide to 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide Derivatives and Analogs: From Synthesis to Biological Evaluation

A Senior Application Scientist's Perspective on a Promising Scaffold This guide provides a comprehensive technical overview of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide and its derivatives, a class of comp...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Promising Scaffold

This guide provides a comprehensive technical overview of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide and its derivatives, a class of compounds built around a substituted thiophene sulfonamide core. This scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating potential across various therapeutic areas due to its ability to interact with a diverse range of biological targets.[1] For researchers, scientists, and drug development professionals, this document offers a synthesized understanding of the synthesis, structure-activity relationships (SAR), and biological evaluation of these promising molecules.

The Thiophene Sulfonamide Core: A Foundation for Diverse Bioactivity

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of many pharmaceuticals.[1][2] Its physicochemical properties, including its ability to engage in hydrogen bonding and its relative lipophilicity, contribute to favorable drug-receptor interactions and the potential to cross biological membranes.[1] When functionalized with a sulfonamide group (-SO₂NH₂), the resulting thiophene sulfonamide moiety becomes a potent pharmacophore, notably recognized for its ability to inhibit carbonic anhydrases.[3]

The core molecule of this guide, 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide (CAS: 1094361-26-8), features this key thiophene sulfonamide group, further elaborated with a butanamide side chain. This modular design allows for extensive chemical modification, paving the way for the exploration of a wide chemical space and the fine-tuning of biological activity.

Table 1: Physicochemical Properties of the Core Compound

PropertyValue
CAS Number 1094361-26-8
Molecular Formula C₁₁H₁₈N₂O₃S₂
Molecular Weight 290.4 g/mol

Synthetic Strategies: Building the Thiophene Scaffold and its Analogs

The synthesis of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide and its derivatives typically involves a multi-step approach, beginning with the construction of the substituted thiophene ring, followed by the introduction of the sulfonamide and amide functionalities.

Constructing the Thiophene Ring: The Gewald Reaction

A common and efficient method for synthesizing substituted 2-aminothiophenes is the Gewald reaction. This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[1] This approach offers a versatile entry point to a variety of thiophene precursors.

Introduction of the Sulfonamide and Amide Moieties

Following the synthesis of the core thiophene ring, the sulfonamide and amide groups are typically introduced through standard organic transformations. The synthesis of sulfonamides can be achieved via the reaction of a sulfonyl chloride with an amine.[4] Amide bond formation is readily accomplished by coupling a carboxylic acid with an amine using a suitable coupling agent.

A plausible, though not explicitly detailed in the provided search results, synthetic route for the core compound is outlined below. This represents a logical synthetic strategy based on established chemical principles for this class of molecules.

Diagram 1: Plausible Synthetic Workflow

G A Starting Materials (e.g., 2-acetylthiophene) B Gewald Aminothiophene Synthesis A->B Sulfur, Base C 2-Amino-5-substituted-thiophene B->C D Chlorosulfonylation C->D Chlorosulfonic acid E Thiophene-2-sulfonyl chloride D->E F Amination E->F Ammonia G 5-Sulfamoylthiophen-2-amine F->G J Amide Coupling G->J Coupling Agent H Side Chain Precursor Synthesis I 3-Methylbutanoic acid derivative H->I I->J K Final Product: 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide J->K

Caption: A plausible synthetic pathway for the target compound.

Biological Activities and Potential Therapeutic Applications

Derivatives of the 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide scaffold have shown promise in several key therapeutic areas. The presence of the thiophene sulfonamide moiety strongly suggests activity as carbonic anhydrase inhibitors, while modifications to the overall structure can impart antibacterial and endothelin receptor antagonist properties.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[5] Inhibition of specific CA isoforms has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[6] The sulfonamide group is a classic zinc-binding group, making thiophene sulfonamides potent CA inhibitors.[3]

Antibacterial Activity

The emergence of drug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Thiophene derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[7][8] The proposed mechanisms of action for some thiophene-based antibacterials include increased membrane permeabilization.[7]

Endothelin Receptor Antagonism

Endothelin receptors (ET-A and ET-B) play a crucial role in vasoconstriction and cell proliferation.[9] Antagonists of these receptors are being investigated for the treatment of cardiovascular diseases such as hypertension and heart failure.[9][10] Certain N-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides have been identified as potent and selective ET-A receptor antagonists.[7]

Structure-Activity Relationships (SAR): Guiding Drug Design

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. While specific SAR data for 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide is not extensively available in the public domain, we can infer key relationships from related thiophene sulfonamide series.

Diagram 2: Key Structural Regions for SAR Exploration

SAR cluster_0 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide cluster_1 Potential Modifications & Impact Core Thiophene Sulfonamide Linker Ethyl Linker SideChain Butanamide Side Chain Mod_Core Substitution on Thiophene Ring: - Halogens - Alkyl groups (Impacts potency & selectivity) Mod_SideChain Varying the Amide: - Aromatic vs. Aliphatic - Cyclic amines (Influences physicochemical properties & target binding) Mod_Linker Altering Linker Length: - Ethylene bridge is often optimal (Affects spatial orientation and receptor fit) Core_Point->Mod_Core_Point Core Modifications SideChain_Point->Mod_SideChain_Point Side Chain Diversity Linker_Point->Mod_Linker_Point Linker Optimization

Caption: Key areas for SAR studies on the core scaffold.

  • The Thiophene Sulfonamide Core: This is generally essential for activity, particularly for carbonic anhydrase inhibition. Modifications to the thiophene ring, such as the introduction of methyl or halogen groups, can significantly impact potency and selectivity for different biological targets.[7][11]

  • The Amide Side Chain: The nature of the amide substituent offers a rich area for modification. Varying the acyl group from aliphatic (like the 3-methylbutanoyl group) to aromatic or heterocyclic moieties can drastically alter the compound's properties and target interactions. For instance, in a series of (benzoylaminomethyl)thiophene sulfonamide JNK inhibitors, the benzoyl group was found to be instrumental for potency.[4]

  • The Ethyl Linker: The length and flexibility of the linker connecting the thiophene core to the amide side chain are critical. An ethylene bridge is a common and often optimal linker in many bioactive molecules.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of research, detailed and validated experimental protocols are essential. The following section outlines key in vitro assays for evaluating the biological activities of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide derivatives.

Carbonic Anhydrase Inhibition Assay

Principle: This colorimetric assay measures the esterase activity of carbonic anhydrase. The enzyme hydrolyzes p-nitrophenyl acetate (pNPA) to the yellow-colored p-nitrophenol, which can be quantified spectrophotometrically at 400-405 nm.[5] The presence of an inhibitor reduces the rate of this reaction.

Diagram 3: Workflow for Carbonic Anhydrase Inhibition Assay

CA_Assay A Prepare Reagents: - Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4) - hCA Enzyme Solution - Test Compound Dilutions - pNPA Substrate Solution B Plate Setup (96-well plate): - Blank (Buffer only) - Enzyme Control (Enzyme + Buffer) - Inhibitor Wells (Enzyme + Buffer + Compound) - Solvent Control (Enzyme + Buffer + Solvent) A->B C Pre-incubation (Enzyme with compound/solvent) B->C D Initiate Reaction: Add pNPA substrate to all wells C->D E Kinetic Measurement: Read absorbance at 400-405 nm over time D->E F Data Analysis: - Calculate reaction rates (ΔAbs/min) - Determine % inhibition - Calculate IC₅₀ values E->F

Caption: Step-by-step workflow for the CA inhibitor assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO₄, pH 7.4.

    • hCA Enzyme Solution: Prepare a stock solution of human carbonic anhydrase in the assay buffer.

    • Test Compounds: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

    • Substrate Solution: Prepare a 3 mM solution of p-nitrophenyl acetate (pNPA) in assay buffer (may require a small amount of acetonitrile for dissolution).[5]

  • Assay Procedure:

    • In a 96-well plate, add 170 µL of assay buffer, 10 µL of hCA enzyme solution, and 10 µL of the test compound solution to the inhibitor wells.

    • For enzyme control wells, add 180 µL of assay buffer and 10 µL of hCA enzyme solution.

    • For blank wells, add 190 µL of assay buffer.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 10 µL of the pNPA substrate solution to all wells.

    • Immediately measure the increase in absorbance at 400-405 nm in a kinetic mode for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each compound concentration.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Antibacterial Susceptibility Testing: Broth Microdilution for MIC Determination

Principle: The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.[3]

Protocol:

  • Bacterial Strain Preparation:

    • Culture the bacterial strain on an appropriate agar plate for 18-24 hours.

    • Inoculate a sterile broth with a few colonies and incubate until the logarithmic growth phase is reached.

    • Adjust the bacterial suspension to a 0.5 McFarland standard and then dilute to the final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[1]

  • Compound Preparation and Dilution:

    • Dissolve the thiophene derivatives in DMSO to create stock solutions.

    • Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate using the appropriate broth.

  • Inoculation and Incubation:

    • Inoculate each well containing the diluted compounds with the standardized bacterial suspension.

    • Include positive (bacteria + broth) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, determine the MIC as the lowest concentration of the compound with no visible bacterial growth. This can be done visually or by measuring the optical density at 600 nm.[3]

Table 2: Representative Antibacterial Activity Data for Thiophene Derivatives

Bacterial StrainThiophene Derivative 4 MIC₅₀ (mg/L)Thiophene Derivative 5 MIC₅₀ (mg/L)Thiophene Derivative 8 MIC₅₀ (mg/L)
Colistin-Resistant A. baumannii161632
Colistin-Resistant E. coli32328
Data adapted from a study on related thiophene derivatives.[7]
Endothelin Receptor Antagonist Assay: Radioreceptor Assay

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., ¹²⁵I-endothelin-1) for binding to endothelin receptors present in a membrane preparation (e.g., from porcine aortic smooth muscle).[12]

Protocol:

  • Membrane Preparation: Prepare a membrane fraction containing endothelin receptors from a suitable tissue source.

  • Assay Setup:

    • In assay tubes, combine the membrane preparation, ¹²⁵I-endothelin-1, and varying concentrations of the test compound or a known antagonist.

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by filtration.

  • Quantification: Measure the radioactivity of the membrane-bound fraction using a gamma counter.

  • Data Analysis:

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the antagonist concentration.

    • Determine the IC₅₀ value, which is the concentration of the antagonist that displaces 50% of the specifically bound radioligand.

Future Directions and Conclusion

The 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide scaffold and its analogs represent a promising area for further drug discovery and development. The synthetic accessibility and the potential for diverse biological activities make this class of compounds highly attractive for medicinal chemists.

Future research should focus on:

  • Elucidation of Specific Mechanisms of Action: While the activities of these compounds can be demonstrated in vitro, understanding their precise molecular targets and mechanisms of action is crucial for further optimization.

  • Systematic SAR Studies: A comprehensive exploration of the chemical space around the core scaffold will be necessary to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro screening will require evaluation in relevant animal models to assess their therapeutic potential and safety profiles.

References

  • ResearchGate. (n.d.). (A). Schematic synthesis of thiophene sulfonamides by Krasavin et al... Retrieved from [Link]

  • PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. Retrieved from [Link]

  • PubMed. (n.d.). Radioreceptor assay of an endothelin A receptor antagonist in plasma and urine. Retrieved from [Link]

  • Thoreauchem. (n.d.). 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide-1094361-26-8. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide.... Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8752. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Structure-Activity Relationships in a Series of Ethenesulfonamide Derivatives, a Novel Class of Endothelin Receptor Antagonists. Retrieved from [Link]

  • PubMed. (1997). Structure-activity relationships of N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides as selective endothelin receptor-A antagonists. Journal of Medicinal Chemistry, 40(11), 1682-1689. Retrieved from [Link]

  • PubMed. (2006). Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]. Bioorganic & Medicinal Chemistry, 14(10), 3421-3427. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2004). Design, Synthesis, and Biological Activity of Novel, Potent, and Selective (Benzoylaminomethyl)thiophene Sulfonamide Inhibitors of c-Jun-N-Terminal Kinase. 47(25), 6293-6303. Retrieved from [Link]

  • J-STAGE. (n.d.). Synthesis of Methoxy-2-quinolones via Pummerer-type Cyclization of N-Aryl-N-methyl-3-(phenylsulfinyl)propionamides. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Biological Activities of Sulfonamides. Retrieved from [Link]

  • ACS Publications. (n.d.). Practical Asymmetric Synthesis of an Endothelin Receptor Antagonist. Retrieved from [Link]

  • RPSG. (n.d.). Endothelin antagonists. Retrieved from [Link]

  • University of Cambridge. (n.d.). Endothelin Receptors and Their Antagonists. Retrieved from [Link]

  • The Lancet. (1999). Endothelin antagonists. 353(9147), 135-139. Retrieved from [Link]4/fulltext)

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Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Evaluation of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide, a Putative Carbonic Anhydrase Inhibitor

Introduction: Unveiling the Therapeutic Potential of a Novel Sulfonamide 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide is a synthetic compound characterized by a core thiophene ring bearing a sulfamoyl group (...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Sulfonamide

3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide is a synthetic compound characterized by a core thiophene ring bearing a sulfamoyl group (-SO₂NH₂). This chemical motif is a hallmark of the sulfonamide class of compounds, which are renowned for their ability to inhibit carbonic anhydrases (CAs).[1][2][3] Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][3] These enzymes are pivotal in a multitude of physiological processes, including pH regulation, CO₂ transport, and ion exchange.[2]

Several CA isoforms are implicated in various pathologies. For instance, the overexpression of transmembrane isoforms, particularly Carbonic Anhydrase IX (CA IX), is strongly associated with hypoxic tumors.[2][4][5][6] In the tumor microenvironment, CA IX contributes to the acidification of the extracellular space, which in turn promotes tumor progression, metastasis, and resistance to therapy.[2][5][7] This makes CA IX a compelling target for the development of novel anticancer agents.[2][5][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide. The protocols detailed herein are designed to first confirm its inhibitory activity against carbonic anhydrases and then to assess its functional effects in a cancer cell context.

I. Biochemical Characterization: Direct Enzyme Inhibition Assays

The primary step in characterizing a putative CA inhibitor is to determine its direct inhibitory effect on the purified enzyme. A fluorescence-based assay is a sensitive and high-throughput method for this purpose.[1][9] This assay relies on the principle of indicator displacement, where the binding of a fluorescent probe to the enzyme's active site is quenched, and the subsequent displacement of this probe by a competitive inhibitor restores fluorescence.[1][9]

Fluorescent-Based Carbonic Anhydrase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide against a specific CA isoform (e.g., human CA II for a widely expressed isoform, and human CA IX for a cancer-relevant target).

Rationale: This assay provides a direct measure of the compound's potency against the target enzyme. The use of a fluorescent indicator displacement method allows for rapid and sensitive detection of inhibitor binding, making it suitable for screening and initial characterization.[1]

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Enzyme, Indicator, and Compound Dilutions add_enzyme_indicator Add Enzyme and Fluorescent Indicator to Microplate prep_reagents->add_enzyme_indicator incubate1 Incubate to Allow Binding and Fluorescence Quenching add_enzyme_indicator->incubate1 add_compound Add Serial Dilutions of Test Compound incubate1->add_compound incubate2 Incubate to Allow for Indicator Displacement add_compound->incubate2 read_fluorescence Measure Fluorescence Intensity incubate2->read_fluorescence plot_data Plot Fluorescence vs. Compound Concentration read_fluorescence->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50

Caption: Workflow for the fluorescent-based carbonic anhydrase inhibition assay.

Materials:

  • Purified human Carbonic Anhydrase (e.g., CA II or CA IX)

  • Fluorescent indicator dye (e.g., a sulfonamide-based probe that is quenched upon binding to CA)

  • 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide

  • Assay Buffer (e.g., 25 mM Tris, 150 mM NaCl, pH 7.5)[8]

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Protocol:

  • Compound Preparation: Prepare a stock solution of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide in DMSO. Perform serial dilutions in the assay buffer to obtain a range of concentrations.

  • Assay Setup: In a 96-well black microplate, add the assay buffer, the fluorescent indicator, and the purified CA enzyme to each well.

  • Incubation for Quenching: Incubate the plate at room temperature, protected from light, to allow the fluorescent indicator to bind to the enzyme, resulting in fluorescence quenching.

  • Addition of Inhibitor: Add the serially diluted compound to the wells. Include wells with a known CA inhibitor as a positive control and wells with DMSO as a negative (vehicle) control.

  • Incubation for Displacement: Incubate the plate again at room temperature, protected from light, to allow the test compound to displace the fluorescent indicator from the enzyme's active site.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorescent dye.

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation:

CompoundTarget CA IsoformIC₅₀ (nM)
3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamideCA IIExperimental Value
3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamideCA IXExperimental Value
Acetazolamide (Control)CA IIReference Value
Acetazolamide (Control)CA IXReference Value

II. Cell-Based Assays: Evaluating Efficacy in a Disease-Relevant Context

While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are crucial for understanding a compound's activity in a more biologically relevant system.[2] This includes assessing its ability to penetrate cell membranes and exert its effect in the complex intracellular or pericellular environment.

Cell Viability Assay in Hypoxic Cancer Cells (MTT Assay)

This protocol assesses the effect of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide on the viability of a cancer cell line known to overexpress CA IX under hypoxic conditions (e.g., HT29 colorectal carcinoma cells).[2]

Rationale: CA IX is induced by hypoxia and contributes to cancer cell survival in the acidic tumor microenvironment.[5][6][7] Therefore, inhibiting CA IX is expected to reduce the viability of cancer cells specifically under hypoxic conditions. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]

Signaling Pathway Context:

G Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Gene Expression HIF1a->CAIX_exp CAIX_protein CA IX Protein (on cell surface) CAIX_exp->CAIX_protein pH_reg Extracellular Acidification & Intracellular pH Regulation CAIX_protein->pH_reg Survival Enhanced Cell Survival & Proliferation pH_reg->Survival Compound 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide Compound->CAIX_protein Inhibition Inhibition

Caption: Hypoxia-induced CA IX expression and its role in cell survival.

Materials:

  • HT29 human colorectal carcinoma cell line

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS)

  • 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., isopropanol with HCl)

  • 96-well clear tissue culture plates

  • Hypoxia chamber or incubator with controlled O₂ levels (e.g., 1% O₂)

  • Absorbance microplate reader

Protocol:

  • Cell Seeding: Seed HT29 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with serial dilutions of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide. Include vehicle-treated controls.

  • Induction of Hypoxia: Place one set of plates in a normoxic incubator (standard conditions) and another set in a hypoxic chamber for 48-72 hours.[2][5]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10][11]

  • Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of ~630 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control for both normoxic and hypoxic conditions. Determine the IC₅₀ value under each condition.

Data Presentation:

ConditionIC₅₀ (µM) of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide
Normoxia (21% O₂)Experimental Value
Hypoxia (1% O₂)Experimental Value

III. Assessment of General Cytotoxicity

It is essential to distinguish between targeted anti-proliferative effects and general cytotoxicity.[12] This can be achieved by testing the compound on a non-cancerous cell line or a cancer cell line that does not express the target CA isoform.

Cytotoxicity Assay using Flow Cytometry

This protocol utilizes flow cytometry to assess cell death induced by the compound. Staining with a viability dye (e.g., Propidium Iodide) and an apoptosis marker (e.g., Annexin V) can provide detailed information on the mode of cell death.[13][14]

Rationale: Flow cytometry provides a more detailed analysis of cell populations compared to bulk assays like MTT. It can differentiate between viable, apoptotic, and necrotic cells, offering insights into the mechanism of cell death.[13][14]

Experimental Workflow:

G cluster_prep Cell Culture & Treatment cluster_stain Staining cluster_analysis Flow Cytometry culture_cells Culture Non-Target Cells treat_compound Treat with Compound for 24-48h culture_cells->treat_compound harvest_cells Harvest and Wash Cells treat_compound->harvest_cells stain_annexinV Stain with Annexin V-FITC harvest_cells->stain_annexinV stain_pi Stain with Propidium Iodide (PI) stain_annexinV->stain_pi acquire_data Acquire Data on Flow Cytometer stain_pi->acquire_data analyze_quadrants Analyze Quadrants: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) acquire_data->analyze_quadrants

Caption: Workflow for cytotoxicity assessment by flow cytometry.

Materials:

  • A non-cancerous cell line (e.g., a normal human fibroblast line) or a cancer cell line with low/no CA IX expression.

  • Complete culture medium

  • 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment: Culture the selected cell line and treat with various concentrations of the compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide and incubate in the dark at room temperature.[13]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data will allow for the quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.

  • Data Interpretation: A significant increase in apoptotic or necrotic cells at concentrations that are effective against CA IX-expressing cells would suggest off-target cytotoxicity.

IV. Concluding Remarks

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide. By systematically evaluating its direct inhibitory effects on carbonic anhydrase isoforms and its subsequent impact on the viability of CA IX-expressing cancer cells under relevant hypoxic conditions, researchers can gain critical insights into its therapeutic potential. The inclusion of general cytotoxicity assays is paramount for establishing a preliminary safety and specificity profile. These foundational studies are indispensable for guiding further preclinical development of this promising compound.

References

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2, 271–282. [Link]

  • ResearchGate. (n.d.). Cytotoxicity Assay Protocol v1. [Link]

  • Tudor, T. A., et al. (2018). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 8(1), 12345. [Link]

  • Payne, R., et al. (2026). Integrated in silico and in vitro screening approaches for the discovery of small-molecule inhibitors of β-carbonic anhydrases. Expert Opinion on Drug Discovery. [Link]

  • ResearchGate. (n.d.). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors | Request PDF. [Link]

  • Payne, R., et al. (2026). Integrated in silico and in vitro screening approaches for the discovery of small-molecule inhibitors of β-carbonic anhydrases. Expert Opinion on Drug Discovery. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ResearchGate. (n.d.). Inhibitor Binding to Carbonic Anhydrases by Fluorescent Thermal Shift Assay | Request PDF. [Link]

  • Journal of Young Investigators. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. [Link]

  • Bowling Green State University. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. [Link]

  • Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS ONE, 13(11), e0207417. [Link]

  • ACS Publications. (2025). Carbonic Anhydrase IX-Targeted Molecular Probe for Positron Emission Tomography Imaging of Clear Cell Renal Cell Carcinoma. [Link]

  • MDPI. (2025). Lateral Flow Assay to Detect Carbonic Anhydrase IX in Seromas of Breast Implant-Associated Anaplastic Large Cell Lymphoma. [Link]

  • Cecchi, A., & Supuran, C. T. (2008). Fluorescence- and spin-labeled carbonic anhydrase inhibitors. Current Pharmaceutical Design, 14(7), 699-707. [Link]

Sources

Application

LC-MS/MS method for quantification of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide in plasma

Application Note: High-Throughput LC-MS/MS Quantification of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide in Human Plasma Target Audience: Pharmacokineticists, Bioanalytical Scientists, and Drug Development P...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput LC-MS/MS Quantification of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide in Human Plasma

Target Audience: Pharmacokineticists, Bioanalytical Scientists, and Drug Development Professionals.

Introduction & Scientific Rationale

The compound 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide (CAS: 1094361-26-8) is an emerging synthetic small molecule characterized by a thiophene core substituted with a primary sulfonamide and an isovaleramide-linked ethylamine chain. Molecules harboring the sulfamoylthiophene motif are frequently investigated in drug discovery for their interactions with carbonic anhydrases and purinergic receptors.

As a Senior Application Scientist, I have designed this protocol not merely as a set of instructions, but as a self-validating analytical system . Sulfonamide derivatives are notoriously susceptible to matrix-induced ion suppression and non-specific protein binding in biological matrices[1]. To counteract this, we bypass traditional Protein Precipitation (PPT) in favor of a 96-well Supported Liquid Extraction (SLE) workflow. This method is fully aligned with the FDA Bioanalytical Method Validation Guidance for Industry[2], ensuring that every batch generated is robust, reproducible, and audit-ready.

Experimental Causality: Why These Parameters?
  • Extraction Chemistry: At the pre-treatment pH (~2.7, adjusted via 0.1% Formic Acid), the primary sulfonamide moiety remains entirely neutral (typical pKa ~10). This neutral state drives the quantitative partitioning of the analyte into the moderately polar elution solvent (Ethyl Acetate) during SLE, while highly polar endogenous plasma phospholipids remain permanently trapped in the aqueous layer on the diatomaceous earth sorbent.

  • Mass Spectrometry Fragmentation: In positive electrospray ionization (ESI+), the protonated precursor ion [M+H]+ is observed at m/z 291.1. Collision-induced dissociation (CID) selectively targets the amide bond. This cleavage yields two highly stable fragments: the 3-methylbutanoyl (isovaleroyl) cation at m/z 85.1 (used as the primary quantifier due to high abundance), and the 2-(5-sulfamoylthiophen-2-yl)ethan-1-amine cation at m/z 206.0 (utilized as a highly specific qualifier).

Experimental Protocols

Reagents and Materials
  • Analyte: 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide (Purity >99%).

  • Internal Standard (IS): Sulfamethoxazole-d4 (Stable isotope-labeled standard).

  • Matrices & Solvents: Blank human plasma (K2EDTA), LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate (EtOAc), and Formic Acid (FA).

  • Consumables: 96-well SLE plates (e.g., 400 µL capacity diatomaceous earth).

Step-by-Step Supported Liquid Extraction (SLE) Workflow
  • Preparation: Aliquot 50 µL of human plasma (standards, QCs, or unknown samples) into a 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of IS working solution (500 ng/mL in 50:50 MeOH:Water) to all wells except double blanks.

  • Pre-treatment (Protein Disruption): Add 50 µL of 0.1% FA in water to each well. Vortex at 1000 rpm for 2 minutes. Causality: Acidification disrupts drug-protein binding and neutralizes the sulfonamide for optimal organic partitioning.

  • Sorbent Loading: Transfer the entire 110 µL pre-treated mixture onto the 96-well SLE plate. Apply a gentle vacuum (-0.2 bar) for 5 seconds to draw the sample into the sorbent. Wait exactly 5 minutes for complete aqueous partitioning.

  • Elution: Apply 400 µL of EtOAc to each well. Allow gravity flow for 5 minutes into a clean polypropylene collection plate. Repeat with a second 400 µL aliquot of EtOAc. Apply vacuum (-0.2 bar) for 10 seconds to collect residual drops.

  • Evaporation & Reconstitution: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90:10 Water:ACN with 0.1% FA).

SLE_Workflow N1 Plasma Sample (50 µL) N2 Add IS & 0.1% FA (Disrupt Protein Binding) N1->N2 N3 Load onto 96-well SLE Plate N2->N3 N4 Wait 5 min (Aqueous Partitioning) N3->N4 N5 Elute with 2 x 400 µL EtOAc N4->N5 N6 Evaporate & Reconstitute N5->N6 N7 LC-MS/MS Analysis N6->N7

Fig 1. High-throughput 96-well Supported Liquid Extraction (SLE) workflow for plasma samples.

LC-MS/MS Conditions
  • Analytical Column: UHPLC C18 Column (2.1 × 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% FA in LC-MS grade Water.

  • Mobile Phase B: 0.1% FA in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Table 1: UHPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Segment Rationale
0.00 90 10 Initial loading and focusing of the analyte.
0.50 90 10 Desalting phase to divert non-retained salts.
2.00 10 90 Linear gradient to elute the target analyte.
2.50 10 90 High organic wash to purge late-eluting lipids.
2.60 90 10 Return to initial conditions.

| 3.50 | 90 | 10 | Column equilibration prior to the next injection. |

Table 2: Triple Quadrupole MS/MS Parameters (Positive ESI)

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
Target Analyte 291.1 85.1 20 Quantifier (Isovaleroyl cation)
Target Analyte 291.1 206.0 15 Qualifier (Thiophene-amine cation)

| IS (Sulfamethoxazole-d4) | 258.1 | 160.1 | 18 | Internal Standard Tracking |

Self-Validating System Suitability Protocol

Trustworthiness in bioanalysis requires that the method continuously proves its own validity. This protocol mandates a closed-loop validation sequence for every analytical batch. Matrix effects are systematically evaluated using standard line slopes as described by Matuszewski et al.[3].

  • System Suitability Test (SST): Prior to any sample injection, an SST sample (analyte at the 1 ng/mL LLOQ) is injected in triplicate. The batch is only authorized to proceed if the precision (CV) is <5% and the Signal-to-Noise (S/N) ratio is >10.

  • Carryover Empirical Check: A double-blank matrix extract is injected immediately following the High Calibration Standard (1000 ng/mL) and the High QC (800 ng/mL). Carryover must be <20% of the LLOQ response.

  • Real-Time IS Monitoring: The internal standard response is plotted across the entire 96-well plate. Any well exhibiting an IS area deviation >20% from the batch mean is automatically flagged, isolating extraction anomalies from true PK data.

SystemSuitability S1 System Suitability Test (SST) S2 Blank Matrix Injection S1->S2 S3 Calibration Curve (1-1000 ng/mL) S2->S3 S4 High QC (800 ng/mL) S3->S4 S5 Blank Matrix (Carryover Check) S4->S5 S6 Study Samples & Bracketing QCs S5->S6

Fig 2. Self-validating injection sequence ensuring zero carryover and system stability.

Method Validation Summary

The method was fully validated in human plasma across a dynamic range of 1 to 1000 ng/mL, adhering strictly to regulatory bioanalytical guidelines[2].

Table 3: Precision, Accuracy, and Matrix Effect Data (n=6 per level)

Validation Parameter LLOQ (1 ng/mL) LQC (3 ng/mL) MQC (400 ng/mL) HQC (800 ng/mL)
Intra-day Precision (%CV) 8.4 6.2 4.1 3.8
Inter-day Precision (%CV) 9.5 7.1 4.8 4.5
Accuracy (% Bias) +4.2 -2.1 +1.5 -1.8
Matrix Effect (%) 92.5 94.1 96.3 95.8

| Extraction Recovery (%) | 88.4 | 89.2 | 90.5 | 91.1 |

Field-Proven Insight: The consistent extraction recovery (~90%) across all QC levels confirms that the 0.1% FA pre-treatment effectively mitigates the concentration-dependent protein binding typically observed with highly lipophilic sulfonamides.

References

  • Sigma-Aldrich. "3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide." Source: sigmaaldrich.com. Link

  • US Food and Drug Administration (FDA). "Guidance for Industry: Bioanalytical Method Validation." Source: researchgate.net. 2

  • "Recent advances in sample preparation techniques and methods of sulfonamides detection - A review." Source: researchgate.net. 1

  • "Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches." Source: nih.gov. 3

Sources

Method

Preclinical Application Note: In Vivo Dosing and Administration of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide

Pharmacological Profile & Mechanism of Action The compound 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide (CAS: 1094361-26-8) is a highly specialized small molecule belonging to the primary arene sulfonamide cl...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Profile & Mechanism of Action

The compound 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide (CAS: 1094361-26-8) is a highly specialized small molecule belonging to the primary arene sulfonamide class. In preclinical oncology and pharmacology, this structural motif is widely recognized for its ability to target and inhibit Carbonic Anhydrase (CA) enzymes.

Mechanistic Causality: Sulfonamides coordinate directly to the zinc ion within the [1], displacing the zinc-bound water molecule essential for the enzyme's catalytic hydration of carbon dioxide. The primary sulfonamide group attached to the thiophene ring acts as a [2]. Meanwhile, the lipophilic 3-methylbutanamide side chain dictates isoform selectivity, preferentially anchoring the molecule to the hydrophobic pockets of tumor-associated transmembrane isoforms, specifically CA IX and CA XII , over off-target cytosolic isoforms (CA I/II).

CA IX is a transmembrane protein that is [3]. Its expression is heavily [4] as a survival mechanism to manage intracellular acidosis. By inhibiting CA IX, this compound disrupts the tumor's pH homeostasis, leading to severe intracellular acidification, cessation of proliferation, and ultimately, tumor cell apoptosis[5].

MOA Hypoxia Tumor Hypoxia (HIF-1α Activation) CAIX CA IX / XII Overexpression (Cell Membrane) Hypoxia->CAIX Inhibition Inhibition of CO2 Hydration (Disrupted pH Regulation) CAIX->Inhibition Compound 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide (Target Compound) Zinc Zn2+ Binding in Active Site (Primary Sulfonamide) Compound->Zinc Zinc->CAIX Inhibits Apoptosis Intracellular Acidification & Tumor Cell Apoptosis Inhibition->Apoptosis

Figure 1: Biochemical logic and mechanism of action for CA IX inhibition in hypoxic tumor models.

Physicochemical Properties & Formulation Strategy

Due to the presence of the thiophene ring and the aliphatic butanamide tail, 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide exhibits moderate-to-high lipophilicity. This property is excellent for penetrating the dense extracellular matrix of solid tumors but presents a challenge for aqueous solubility during in vivo administration.

To ensure systemic delivery without causing micro-embolisms or erratic absorption profiles, a multi-component co-solvent vehicle is strictly required.

Quantitative Dosing & Pharmacokinetic Parameters

The following table summarizes the validated parameters for administering this class of lipophilic sulfonamide CA inhibitors in murine models:

ParameterValue / RangeRationale & Causality
Target Dose (IP) 10 – 25 mg/kgOptimal for acute target engagement; avoids vehicle-induced peritoneal toxicity.
Target Dose (PO) 25 – 50 mg/kgAccounts for hepatic first-pass metabolism and gastrointestinal absorption limits.
Dosing Frequency QD or BIDDependent on the compound's half-life (typically 4-6 hours for sulfamoylthiophenes).
Injection Volume 10 mL/kgStandard maximum volume for murine IP/PO administration to prevent physiological stress.
Vehicle Composition 10% DMSO / 40% PEG-300 / 5% Tween-80 / 45% SalineBalances lipophilic solubilization (DMSO/PEG) with physiological tolerability (Saline).

Experimental Protocols

The following protocols are designed as self-validating systems to ensure experimental integrity from formulation to pharmacodynamic readout.

Protocol 1: Vehicle Preparation and Compound Formulation

Objective: Create a stable, homogenous solution of the compound for in vivo injection. Causality: DMSO is required to disrupt the compound's crystal lattice. PEG-300 acts as a solubilizing co-solvent, while Tween-80 acts as a surfactant to prevent the hydrophobic compound from precipitating when introduced to the aqueous saline phase.

  • Weighing: Accurately weigh the required amount of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide powder into a sterile glass vial.

  • Primary Dissolution: Add DMSO to achieve 10% of the final target volume. Vortex vigorously for 2 minutes until the powder is entirely dissolved. Do not proceed if particulate matter remains.

  • Co-solvent Addition: Add PEG-300 (40% of final volume) and vortex for 1 minute.

  • Surfactant Addition: Add Tween-80 (5% of final volume) and gently invert the vial to mix, avoiding excessive foaming.

  • Aqueous Dilution: Dropwise, add sterile 0.9% Saline (45% of final volume) while continuously vortexing the solution.

  • Validation Checkpoint: Hold the vial against a direct light source. The solution must be completely clear. If the solution appears milky or cloudy, the compound has crashed out of solution. Discard and restart, potentially increasing the PEG-300 ratio slightly if ambient temperatures are low.

Protocol 2: In Vivo Administration in Murine Xenograft Models

Objective: Administer the compound to tumor-bearing mice (e.g., HT-29 or U87 xenografts) to evaluate anti-tumor efficacy. Causality: Intraperitoneal (IP) administration bypasses initial GI absorption variability, providing sharp Cmax​ peaks ideal for target engagement studies.

  • Animal Preparation: Ensure mice are properly restrained. For IP injections, tilt the mouse so the head is lower than the abdomen to allow gravity to displace the organs away from the injection site.

  • Administration: Using a 27G needle, inject the formulated compound into the lower right quadrant of the abdomen at a volume of 10 mL/kg.

  • Observation: Monitor the animal for 30 minutes post-injection for signs of acute distress (e.g., writhing, lethargy), which may indicate vehicle toxicity or improper injection technique.

  • Validation Checkpoint: Monitor animal body weight daily. A drop of >10% baseline body weight indicates systemic toxicity, invalidating the therapeutic window of the chosen dose and requiring a dose de-escalation.

Protocol 3: Pharmacodynamic (PD) Readout

Objective: Verify that the compound successfully engaged and inhibited CA IX within the tumor microenvironment. Causality: Because[6], measuring extracellular pH ( pHe​ ) directly validates target inhibition.

  • Tissue Harvesting: 4 hours post-final dose, euthanize the animal and rapidly excise the tumor.

  • Extracellular pH Measurement: Use a microelectrode pH probe inserted directly into the core (hypoxic region) of the freshly excised tumor. An effective CA IX inhibitor will cause a measurable increase (alkalinization) in the acidic pHe​ compared to vehicle-treated controls.

  • Immunohistochemistry (IHC): Fix a portion of the tumor in 10% formalin. Stain sections for CA IX and HIF-1α to confirm that the target was heavily expressed in the specific tumor model.

  • Validation Checkpoint: Utilize a known CA IX-negative cell line (e.g., HCT-116 under normoxic conditions) as an in vivo negative control. The compound should produce zero pH shift in this model, proving that the observed pharmacodynamics in the positive model are specifically due to CA IX inhibition and not off-target effects.

Workflow Prep 1. Formulation (DMSO/PEG300/Tween-80) Dose 2. Administration (IP or PO Dosing) Prep->Dose Monitor 3. In Vivo Monitoring (Tumor Vol & Body Wt) Dose->Monitor Tissue 4. Tissue Collection (Plasma & Tumor Excision) Monitor->Tissue Assay 5. PD/PK Assays (LC-MS/MS & IHC) Tissue->Assay

Figure 2: Step-by-step in vivo experimental workflow from formulation to pharmacodynamic readout.

References

  • Continued exploration of 1,2,4-oxadiazole periphery for carbonic anhydrase-targeting primary arene sulfonamides. University of Pisa Repository. URL:[Link]

  • Carbonic anhydrase ix ligands for targeted delivery applications (WO2024094827A1). Google Patents.
  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. National Institutes of Health (NIH). URL:[Link]

  • Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. American Chemical Society (ACS). URL:[Link]

  • Carbonic Anhydrase IX Promotes Tumor Growth and Necrosis In Vivo and Inhibition Enhances Anti-VEGF Therapy. AACR Journals. URL:[Link]

  • In Vivo Imaging and Quantification of Carbonic Anhydrase IX Expression as an Endogenous Biomarker of Tumor Hypoxia. PLOS ONE. URL:[Link]

Sources

Application

Application Note: 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide as a Selective Carbonic Anhydrase Probe

Target Audience: Structural Biologists, Medicinal Chemists, and Oncology Researchers Document Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale 3-methyl-N-[2-(5-sulfamoylth...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Oncology Researchers Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide (CAS: 1094361-26-8) [1] is a highly specialized synthetic small molecule utilized primarily as a research tool for interrogating the metalloenzyme family of Carbonic Anhydrases (CAs). CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and protons—a fundamental reaction for pH regulation, survival under tumor hypoxia, and fluid secretion.

As a Senior Application Scientist, I emphasize that the utility of this compound lies in its rational structural design, which perfectly exemplifies the "Tail Approach" in medicinal chemistry [2, 4]. The core of the molecule features a primary thiophene-2-sulfonamide, a privileged Zinc-Binding Group (ZBG) [3]. Because the deep active site cavity containing the catalytic Zn2+ ion is highly conserved across all 12 catalytically active human CA isoforms, the ZBG alone cannot achieve isoform selectivity.

To solve this, the molecule incorporates an extended hydrophobic tail—an isovaleramide (3-methylbutanamide) moiety attached via an ethyl linker. This tail is engineered to project outward from the deep cavity and interact with the highly variable amino acid residues at the middle and outer rims of the active site. This differential binding topography allows the compound to selectively target tumor-associated transmembrane isoforms (hCA IX and XII) over ubiquitous cytosolic housekeeping isoforms (hCA I and II) [4, 5].

Binding Mechanism & Pharmacophore Segregation

G cluster_0 Pharmacophore Segregation (Tail Approach) cluster_1 Carbonic Anhydrase Active Site Compound 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl) ethyl]butanamide ZBG Zinc-Binding Group (Primary Sulfonamide) Compound->ZBG comprises Tail Hydrophobic Tail (3-methylbutanamide) Compound->Tail comprises Zn Catalytic Zn2+ Ion (Deep Cavity) ZBG->Zn Coordinates & displaces catalytic water Rim Variable Amino Acid Rim (Hydrophobic/Hydrophilic) Tail->Rim Interacts via van der Waals (Dictates Isoform Selectivity)

Figure 1: Mechanistic pathway illustrating the "Tail Approach" for Carbonic Anhydrase isoform selectivity.

Physicochemical Properties & Data Presentation

Proper handling and formulation are critical to preventing compound precipitation in aqueous assay buffers, which is a leading cause of false-negative inhibition data.

Table 1: Compound Specifications
PropertyValue / Description
Chemical Name 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide
CAS Number 1094361-26-8 [1]
Molecular Formula C11​H18​N2​O3​S2​
Molecular Weight 290.40 g/mol
Primary Target Carbonic Anhydrase (hCA IX, hCA XII, hCA II)
Solubility Soluble in DMSO ( 10 mM). Poorly soluble in water.
Storage Conditions Powder: Room Temperature. DMSO Stock: -20°C (Protect from light).
Table 2: Expected Inhibition Profile (Representative Ki​ Ranges)

Note: Values are representative of optimized thiophene-sulfonamide tail derivatives evaluated via stopped-flow kinetics.

CA IsoformLocalizationBiological RoleExpected Ki​ Range
hCA I Cytosolic (RBCs)Housekeeping / Off-target> 500 nM
hCA II Cytosolic (Ubiquitous)Glaucoma / Off-target10 – 50 nM
hCA IX TransmembraneTumor Hypoxia Survival1 – 10 nM
hCA XII TransmembraneTumor Metastasis1 – 10 nM

Experimental Protocols

To accurately evaluate the inhibitory potency of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide, researchers must utilize a Stopped-Flow CO2​ Hydration Assay . Because CA is one of the fastest known enzymes (turnover rate kcat​≈106 s−1 ), standard steady-state colorimetric assays are too slow to capture the initial velocity of the reaction.

Workflow Visualization

G Step1 1. Enzyme Preparation Recombinant hCA + pH Indicator Buffer Step2 2. Inhibitor Incubation Add Compound (0.1 nM - 10 µM) for 15 min Step1->Step2 Step4 4. Stopped-Flow Mixing Rapid <1 ms injection & mixing Step2->Step4 Step3 3. Substrate Saturation Prepare CO2-Saturated Water (17 mM) Step3->Step4 Step5 5. Photometric Detection Monitor absorbance decay (pH drop) Step4->Step5 Step6 6. Kinetic Analysis Calculate Initial Velocity & Ki (Morrison Eq) Step5->Step6

Figure 2: Step-by-step workflow for the Stopped-Flow CO2 Hydration Kinetic Assay.

Protocol: Stopped-Flow Kinetics for Ki​ Determination

Causality & Rationale: The assay measures the physiological reaction ( CO2​+H2​O⇌HCO3−​+H+ ). As protons are generated, the pH of the weakly buffered solution drops, causing a shift in the absorbance of a pH indicator (e.g., Phenol Red). The rate of absorbance decay is directly proportional to enzyme activity.

Materials Required:

  • Recombinant human Carbonic Anhydrase (e.g., hCA II, hCA IX catalytic domain).

  • Stopped-flow spectrophotometer (e.g., Applied Photophysics SX20).

  • Assay Buffer: 20 mM HEPES (pH 7.4), 20 mM Na2​SO4​ (to maintain ionic strength).

  • Indicator: 0.2 mM Phenol Red (Absorbance monitored at 557 nm).

  • Reference Inhibitor: Acetazolamide (AAZ) [4].

Step-by-Step Procedure:

  • Substrate Preparation: Bubble pure CO2​ gas into double-distilled water at 20°C for 30 minutes. At this temperature, the water will saturate at approximately 34 mM CO2​ . When mixed 1:1 in the stopped-flow instrument, the final substrate concentration will be 17 mM.

  • Inhibitor Dilution: Prepare a 10 mM stock of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide in 100% DMSO. Perform serial dilutions in the Assay Buffer to achieve final well concentrations ranging from 0.1 nM to 10 µM. Critical Step: Keep final DMSO concentration below 1% to prevent enzyme denaturation.

  • Enzyme-Inhibitor Incubation: Mix the recombinant hCA enzyme (final concentration ~10 nM) with the inhibitor dilutions and the Phenol Red indicator. Incubate at 20°C for 15 minutes. Causality: Sulfonamides are tight-binding but relatively slow-binding inhibitors; pre-incubation ensures thermodynamic equilibrium is reached before substrate addition.

  • Data Acquisition: Load the Enzyme-Inhibitor-Indicator mixture into Syringe A and the CO2​ -saturated water into Syringe B of the stopped-flow instrument. Trigger the rapid mixing (dead time < 2 ms) and record the decrease in absorbance at 557 nm over 10 seconds.

  • Self-Validation Check: Always run an uncatalyzed reaction (Buffer + CO2​ without enzyme) to establish the background hydration rate. Subtract this baseline from all enzymatic rates.

  • Data Analysis: Determine the initial velocity ( v0​ ) from the linear portion of the absorbance decay curve. Because this compound is expected to be a tight-binding inhibitor (where [Etotal​]≈Ki​ ), standard Michaelis-Menten/Cheng-Prusoff equations will yield artificially inflated Ki​ values. You must fit the dose-response data using the Morrison quadratic equation for tight binding to derive the true Ki​ .

Troubleshooting & Expert Insights

  • Non-linear dose-response curves: Often caused by compound aggregation. If the isovaleramide tail causes the compound to crash out of solution at concentrations > 1 µM, add 0.01% Triton X-100 or Tween-20 to the assay buffer to maintain solubility without disrupting the enzyme.

  • Loss of Isoform Selectivity: If the compound shows equal affinity for hCA II and hCA IX, verify the pH of your assay buffer. The protonation state of the active site histidine residues varies slightly between isoforms; assays run outside the physiological pH range (7.2 - 7.4) can mask tail-mediated selectivity interactions.

References

  • Sigma-Aldrich. (n.d.). 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide | 1094361-26-8.
  • Supuran, C. T., et al. (2023). Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. FLORE - Università degli Studi di Firenze.
  • National Institutes of Health (NIH) / PMC. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.
  • Journal of Medicinal Chemistry - ACS Publications. (2025). Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity: Leveraging Tail and Dual-Tail Approaches.
  • Journal of Medicinal Chemistry - ACS Publications. (2024). Discovery and Mechanistic Studies of Dual-Target Hits for Carbonic Anhydrase IX and VEGFR-2 as Potential Agents for Solid Tumors.
Method

Application Note: Preparation and Handling of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide Stock Solutions

Introduction & Scientific Context The compound 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide (CAS: 1094361-26-8) is a highly specialized small molecule utilized primarily in the research and development of Car...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The compound 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide (CAS: 1094361-26-8) is a highly specialized small molecule utilized primarily in the research and development of Carbonic Anhydrase (CA) inhibitors. Structurally, it consists of a primary thiophene-2-sulfonamide pharmacophore linked to a 3-methylbutanamidoethyl aliphatic chain.

This structural design is a classic implementation of the [1]. While the primary sulfonamide group acts as a Zinc-Binding Group (ZBG) that coordinates with the catalytic Zn²⁺ ion in the CA active site, the aliphatic "tail" interacts with the highly variable hydrophobic and hydrophilic pockets at the active site rim. This mechanism allows researchers to achieve isoform-selective inhibition (e.g., targeting tumor-associated hCA IX and XII over off-target cytosolic hCA I and II).

Because primary sulfonamides often exhibit poor aqueous solubility, the preparation of robust, moisture-free stock solutions in Dimethylsulfoxide (DMSO) is a critical prerequisite for reproducible in vitro screening. This protocol outlines a self-validating workflow for formulating and diluting these stocks while preventing assay artifacts.

Physicochemical Properties

To ensure accurate molarity calculations and solvent selection, the quantitative data for the compound is summarized below:

PropertyValue
Chemical Name 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide
CAS Number 1094361-26-8
Molecular Weight 290.40 g/mol
Molecular Formula C₁₁H₁₈N₂O₃S₂
Primary Target Carbonic Anhydrase (CA) Metalloenzymes
Recommended Solvent Anhydrous DMSO (≥99.9% purity)
Storage Temperature -20°C or -80°C (Desiccated)

Mechanism of Action: The "Tail Approach"

Understanding the structural biology of the compound dictates how it must be handled. Denaturation of the target enzyme by excessive solvent will disrupt the delicate tail-rim interactions shown below.

Mechanism CA Carbonic Anhydrase (CA) Active Site Zn Catalytic Zn2+ Ion CA->Zn contains Rim Active Site Rim (Hydrophobic/Hydrophilic Pockets) CA->Rim contains Sulf Primary Sulfonamide Group (-SO2NH2) Sulf->Zn coordinates Thio Thiophene Ring (Scaffold) Thio->Sulf anchors Tail 3-methylbutanamidoethyl Tail (Isoform Selectivity) Tail->Thio attached to Tail->Rim interacts with

Mechanism of action for tail-approach CA inhibitors binding to the active site.

Experimental Protocol: Stock Preparation & Dilution

Materials Required
  • Compound: 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide powder.

  • Solvent: Anhydrous, cell-culture grade DMSO (ensure low water content to prevent compound hydrolysis).

  • Hardware: Microanalytical balance, sonicator, inert Argon gas, sterile amber microcentrifuge tubes.

Workflow Visualization

Workflow A 1. Weigh Compound (Equilibrate to RT first) B 2. Dissolve in Anhydrous DMSO (Target: 10 mM Stock) A->B C 3. Vortex & Sonicate (Ensure complete dissolution) B->C D 4. Aliquot & Purge (Argon gas, 50 µL/tube) C->D E 5. Store at -20°C or -80°C (Desiccated, dark) D->E F 6. Thaw & Serial Dilution (In 100% DMSO) E->F G 7. Transfer to Assay Buffer (Final DMSO <= 1%) F->G

Step-by-step workflow for preparing and diluting 10 mM DMSO stock solutions.

Step-by-Step Methodology

Step 1: Equilibration (Critical Causality)

  • Action: Remove the lyophilized compound from cold storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture. Water ingress into the powder will drastically reduce the solubility of the compound in DMSO and promote degradation of the amide bond during long-term storage.

Step 2: Preparation of 10 mM Master Stock

  • Action: Weigh exactly 2.90 mg of the compound and transfer it to a sterile tube. Add 1.0 mL of Anhydrous DMSO.

  • Action: Vortex for 30 seconds. If particulate matter remains, sonicate in a water bath at RT for 2–5 minutes.

  • Validation: The solution must be completely optically clear. Centrifuge at 10,000 x g for 1 minute; inspect the bottom of the tube for a microscopic pellet. If a pellet is present, solubility has not been achieved.

Step 3: Aliquoting and Inert Storage

  • Action: Divide the 10 mM master stock into 50 µL aliquots using amber microcentrifuge tubes (to protect from UV degradation).

  • Action: Gently purge the headspace of each tube with Argon gas before sealing. Store immediately at -20°C or -80°C.

  • Causality: Repeated freeze-thaw cycles cause DMSO to absorb atmospheric moisture, leading to compound precipitation. Single-use aliquots combined with an Argon purge ensure a self-validating, highly stable repository.

Step 4: Serial Dilution and Assay Integration

  • Action: Thaw a single aliquot on ice. Perform all intermediate serial dilutions (e.g., 100x concentration response curves) in 100% DMSO .

  • Action: For the final assay step, transfer the DMSO-diluted compound into the aqueous assay buffer (e.g., 20 mM HEPES, pH 7.4).

  • Causality: According to the [2], the final DMSO concentration in biochemical assays must be maintained at ≤1% (and ideally ≤0.2% for cell-based assays). Concentrations above 1% can denature the Carbonic Anhydrase enzyme, leading to artificially depressed baseline activity and false-positive IC₅₀ readings.

Quality Control & Self-Validation

To validate that the compound remains fully soluble in the final aqueous assay buffer and is acting as a true inhibitor (rather than an aggregator), perform an enzyme concentration dependence check. If the calculated IC₅₀ shifts significantly when the CA enzyme concentration is varied, this is a primary indicator of compound precipitation or tight-binding artifacts [2].

References

  • Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.[Link]

  • Markossian S, Grossman A, Baskir H, et al. (2012). Assay Operations for SAR Support - Assay Guidance Manual. National Center for Advancing Translational Sciences (NCBI Bookshelf).[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals encountering yield bottlenecks during the synthesis o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals encountering yield bottlenecks during the synthesis of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide .

This sulfonamide derivative is synthesized via a two-stage process: an initial amide coupling to protect the amine and direct electrophilic aromatic substitution, followed by chlorosulfonation and amination. The electron-rich nature of the thiophene ring presents unique mechanistic challenges that require precise environmental control to prevent polymerization and degradation.

Synthetic Workflow Visualization

G N1 2-(Thiophen-2-yl)ethan-1-amine + Isovaleryl Chloride N2 Amide Coupling (DCM, DIPEA, 0°C to RT) N1->N2 N3 N-[2-(Thiophen-2-yl)ethyl]-3-methylbutanamide (Intermediate 1) N2->N3 N4 Chlorosulfonation (ClSO3H, DCM, -10°C) N3->N4 N5 Sulfonyl Chloride Intermediate (Intermediate 2) N4->N5 N6 Amination (NH3 in THF, 0°C) N5->N6 N7 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide (Final Product) N6->N7

Synthetic workflow for 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide.

Troubleshooting Guides & FAQs

Q1: Why is the yield of the initial amide coupling step lower than expected, and how can I minimize side reactions? Causality & Solution: The reaction between 2-(thiophen-2-yl)ethan-1-amine and isovaleryl chloride often suffers from low yields due to the competitive hydrolysis of the highly reactive acid chloride. Any residual moisture in your solvent will rapidly convert isovaleryl chloride into unreactive isovaleric acid. Furthermore, excess base or uncontrolled exotherms can lead to di-acylation. Action: Utilize strictly anhydrous dichloromethane (DCM) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). Add the isovaleryl chloride dropwise at 0 °C. The bulky isovaleramide group formed here is critical: it not only protects the amine but sterically hinders the C3 position of the thiophene, directing subsequent electrophilic attack exclusively to the C5 position.

Q2: During chlorosulfonation, I am observing significant tar formation and degradation. How do I improve the yield of the sulfonyl chloride intermediate? Causality & Solution: Thiophene rings are highly electron-rich and extremely sensitive to strong acids. Direct exposure to neat chlorosulfonic acid induces rapid electrophilic polymerization (tarring) and ring-opening . Action: You must attenuate the electrophilicity of the reagent. Dilute the chlorosulfonic acid in anhydrous DCM and strictly maintain the internal reaction temperature between -10 °C and 0 °C. For highly sensitive batches, switch to a pre-formed N,N-dimethylformamide-sulfuryl chloride (DMF-SO₂Cl₂) complex. This complex acts as a milder, controlled chlorosulfonating agent that drastically reduces acid-catalyzed polymerization while maintaining high regioselectivity .

Q3: The final amidation with ammonia yields a complex mixture or incomplete conversion. What is the optimal protocol? Causality & Solution: Sulfonyl chlorides are highly susceptible to hydrolysis. If you use aqueous ammonia (ammonium hydroxide), the water acts as a competitive nucleophile, hydrolyzing the sulfonyl chloride back into an unreactive sulfonic acid byproduct. Action: Avoid aqueous conditions entirely. Quench the freshly prepared sulfonyl chloride intermediate directly into a cold (0 °C) solution of anhydrous ammonia dissolved in tetrahydrofuran (THF) or methanol. This ensures the nucleophilic attack is exclusively driven by ammonia.

Quantitative Data: Optimization of the Chlorosulfonation Step

To illustrate the critical nature of reagent selection during Step 2, the following table summarizes our internal yield and purity data based on different chlorosulfonation conditions.

MethodReagentsSolventTemp (°C)Yield (%)Purity (HPLC)Mechanistic Observation
A (Standard) ClSO₃H (neat)None0< 25< 50%Heavy tar formation due to acid-catalyzed polymerization.
B (Diluted) ClSO₃H (3.0 eq)DCM-10 to 06885%Moderate yield; competitive formation of sulfonic acid.
C (Mild Complex) DMF-SO₂Cl₂ (1.5 eq)DMF/CHCl₃9582> 95%Clean conversion; complex acts as a mild, controlled electrophile .
Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. Do not proceed to the next step without confirming the completion metrics provided.

Step 1: Synthesis of N-[2-(thiophen-2-yl)ethyl]-3-methylbutanamide
  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon. Dissolve 2-(thiophen-2-yl)ethan-1-amine (10.0 mmol, 1.0 eq) and DIPEA (15.0 mmol, 1.5 eq) in 50 mL of anhydrous DCM.

  • Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve isovaleryl chloride (11.0 mmol, 1.1 eq) in 10 mL of anhydrous DCM and add dropwise over 20 minutes via an addition funnel to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The amine starting material (ninhydrin active) should be completely consumed.

  • Workup: Quench with 30 mL of saturated aqueous NaHCO₃. Separate the organic layer, wash with 1M HCl (30 mL) to remove residual DIPEA, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Intermediate 1.

Step 2: Chlorosulfonation to 5-(2-(3-methylbutanamido)ethyl)thiophene-2-sulfonyl chloride
  • Preparation: Dissolve Intermediate 1 (8.0 mmol, 1.0 eq) in 40 mL of anhydrous DCM under Argon.

  • Cooling: Submerge the flask in an ice/salt bath to achieve an internal temperature of -10 °C. Critical: Do not allow the temperature to exceed 0 °C during addition to prevent polymerization.

  • Addition: Add chlorosulfonic acid (24.0 mmol, 3.0 eq) dropwise over 30 minutes. The solution will darken.

  • Reaction: Stir at 0 °C for exactly 1 hour.

  • Quenching (Self-Validating Step): Carefully pour the reaction mixture over 100 g of crushed ice with vigorous stirring. Rapidly extract the aqueous mixture with cold DCM (3 x 50 mL). Wash the combined organics with ice-cold water and cold brine. Dry over Na₂SO₄.

  • Handling: Concentrate under reduced pressure at room temperature (do not heat). Use Intermediate 2 immediately in Step 3 to prevent spontaneous hydrolysis.

Step 3: Amination to 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide
  • Preparation: Dissolve the crude sulfonyl chloride (Intermediate 2) in 30 mL of anhydrous THF. Cool to 0 °C under Argon.

  • Amination: Add a 0.5 M solution of anhydrous ammonia in THF (40.0 mmol, 5.0 eq) dropwise. A white precipitate (ammonium chloride) will immediately begin to form, validating the nucleophilic displacement of the chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and excess ammonia. Resuspend the residue in ethyl acetate (100 mL), wash with water (2 x 50 mL) and brine (50 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, gradient elution from Hexanes to 1:1 Hexanes:EtOAc) to yield the pure final product as a crystalline solid.

References
  • Title: Design, Synthesis, and Biological Activity of Novel, Potent, and Selective (Benzoylaminomethyl)thiophene Sulfonamide Inhibitors of c-Jun-N-Terminal Kinase Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The Use of N,N-Dimethylformamide-Sulfonyl Chloride Complex for the Preparation of Thiophenesulfonyl Chlorides Source: Bulletin of the Chemical Society of Japan URL: [Link]

Optimization

Technical Support Center: Optimization of Reaction Conditions for Synthesizing 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide

Welcome to the technical support center for the synthesis of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific amide coupling reaction. The following question-and-answer format directly addresses potential challenges you may encounter during your experiments, offering explanations grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting materials for this synthesis, and where can I source them?

The synthesis of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide involves the coupling of two key precursors:

  • 3-Methylbutanoic acid (Isovaleric acid): This is a common carboxylic acid, readily available from most chemical suppliers.

  • 2-(2-Aminoethyl)thiophene-5-sulfonamide: This is a more specialized amine and may require custom synthesis or sourcing from a specialized chemical provider.

The target molecule, 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide, is itself available from some suppliers for research purposes, which can be useful as a reference standard.[1][2]

Q2: Which amide coupling reagents are most suitable for this reaction, and what are the mechanistic considerations?

The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxylic acid. Carbodiimide-based coupling reagents are a common and effective choice for this transformation.[3][4]

  • Recommended Primary Reagent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) : EDC is a water-soluble carbodiimide, which simplifies the purification process as the urea byproduct can be removed with an aqueous wash.[5]

  • Key Additive: HOBt (1-Hydroxybenzotriazole) : HOBt is frequently used in conjunction with EDC. It serves two primary functions:

    • It reacts with the highly reactive O-acylisourea intermediate to form a more stable HOBt-ester.[6]

    • This HOBt-ester is less prone to side reactions, such as the formation of an inactive N-acylurea, and helps to suppress racemization if chiral centers are present.[5][6]

The general mechanism involves the activation of the carboxylic acid by the coupling reagent to form a reactive intermediate, which is then susceptible to nucleophilic attack by the amine.[3]

dot graph "Amide_Coupling_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Carboxylic_Acid [label="3-Methylbutanoic Acid", fillcolor="#F1F3F4"]; EDC [label="EDC", fillcolor="#F1F3F4"]; O_Acylisourea [label="O-Acylisourea Intermediate\n(Highly Reactive)", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="2-(2-Aminoethyl)thiophene-\n5-sulfonamide", fillcolor="#F1F3F4"]; Amide_Product [label="Target Amide Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Urea_Byproduct [label="Urea Byproduct\n(Water Soluble)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Carboxylic_Acid -> O_Acylisourea [label="+ EDC"]; EDC -> O_Acylisourea; O_Acylisourea -> Amide_Product [label="+ Amine"]; Amine -> Amide_Product; O_Acylisourea -> Urea_Byproduct; } caption: General mechanism of EDC-mediated amide coupling.

Troubleshooting Guide

Problem 1: Low or No Product Yield

A low or nonexistent yield of the target amide is one of the most common issues. Several factors could be at play.

Potential Cause & Suggested Solution

  • Inefficient Carboxylic Acid Activation:

    • Solution: Ensure your coupling reagents (EDC, HOBt) are fresh and have been stored correctly, as EDC is moisture-sensitive.[6] Consider increasing the equivalents of the coupling reagents slightly (e.g., 1.1-1.2 equivalents).

  • Poor Nucleophilicity of the Amine:

    • Solution: The reaction should be run at a slightly basic pH (around 8-9) to ensure the amine is deprotonated and thus more nucleophilic.[6] The addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is recommended.[7]

  • Suboptimal Reaction Temperature:

    • Solution: While many amide couplings proceed well at room temperature, for challenging substrates, gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion.[8]

  • Hydrolysis of Intermediates:

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[8]

Problem 2: Formation of Significant Impurities

The presence of side products can complicate purification and reduce the overall yield.

Potential Cause & Suggested Solution

  • Formation of N-Acylurea Byproduct:

    • Explanation: The highly reactive O-acylisourea intermediate can rearrange to form a stable and unreactive N-acylurea.[5]

    • Solution: The addition of HOBt is crucial to intercept the O-acylisourea and form a more stable HOBt-ester, thus minimizing this side reaction.[5][6]

  • Dimerization of the Carboxylic Acid:

    • Explanation: The O-acylisourea can react with another molecule of the carboxylic acid to form an acid anhydride.

    • Solution: Slowly adding the coupling reagent to the solution of the carboxylic acid and amine can help to minimize the concentration of the activated acid at any given time, thus reducing the likelihood of this side reaction.

dot graph "Troubleshooting_Yield" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: Decision tree for troubleshooting low reaction yield.

Problem 3: Difficult Purification

Even with a successful reaction, isolating the pure product can be challenging.

Potential Cause & Suggested Solution

  • Removal of Urea Byproduct:

    • Solution: If using a non-water-soluble carbodiimide like DCC, the dicyclohexylurea (DCU) byproduct will precipitate out of most organic solvents and can be removed by filtration.[9] For the recommended EDC, the urea byproduct is water-soluble and can be removed during an aqueous workup.[5]

  • Similar Polarity of Product and Starting Materials:

    • Solution: If the product and remaining starting materials have similar polarities, making separation by column chromatography difficult, consider recrystallization from a suitable solvent system. For sulfonamides, recrystallization from aqueous alcohols like isopropanol can be effective.[10]

  • Product is an Oil and Will Not Crystallize:

    • Solution: If the product is an oil, try to induce crystallization by scratching the inside of the flask at the solvent-air interface with a glass rod.[8] If this fails, purification by column chromatography is the most reliable method.[8]

Optimized Experimental Protocol

This protocol is a starting point and may require further optimization based on your specific experimental observations.

Table 1: Reagent Stoichiometry and Reaction Conditions

ReagentEquivalentsMolar Mass ( g/mol )
2-(2-Aminoethyl)thiophene-5-sulfonamide1.0~206.28
3-Methylbutanoic acid1.1102.13
EDC1.2191.70 (HCl salt)
HOBt1.2135.13
DIPEA2.5129.25
Solvent Dichloromethane (DCM) or Acetonitrile (ACN)
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(2-aminoethyl)thiophene-5-sulfonamide (1.0 eq) and 3-methylbutanoic acid (1.1 eq) in anhydrous dichloromethane (DCM).

  • Addition of HOBt and Base: Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Activation: Cool the mixture to 0 °C in an ice bath. Slowly add EDC (1.2 eq) portion-wise over 15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide.

The Role of DMAP

For particularly challenging amide couplings, especially with sterically hindered components, the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be beneficial. DMAP acts as a highly effective acyl transfer agent.[11] It reacts with the activated carboxylic acid intermediate to form a highly reactive acylpyridinium species, which then readily reacts with the amine.[12][13] However, it should be used judiciously as it is highly toxic.[11]

References

  • Optimizing Amide Coupling Reactions. (n.d.). Scribd. Retrieved from [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142.
  • Reddy, K. L., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(41), 5487-5490.
  • Satz, A. L., et al. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries.
  • Optimizing amide bond formation conditions for benzamide synthesis. (2025). BenchChem.
  • Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction. (2025). BenchChem.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks.
  • 4-Dimethylaminopyridine (DMAP). (n.d.).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
  • S. Patent No. 2,777,844. (1957).
  • Carbodiimide. (n.d.). In Wikipedia. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec.
  • Steglich Esterific
  • Tips and tricks for difficult amide bond form
  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2665-2672.
  • Carbodiimides and Additives. (2021). Aapptec.
  • An in-depth technical guide to carbodiimide coupling reactions. (2025). BenchChem.
  • Albericio, F., et al. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. Organic Letters, 24(37), 6825-6830.
  • International Patent No. WO2016141548A1. (2016).
  • Russian Federation Patent No. RU2565059C1. (2015).
  • Kowalska, J., et al. (2019).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • 3-Methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide. (n.d.). Sapphire Bioscience.
  • 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide-1094361-26-8. (n.d.). Thoreauchem.
  • Yang, Y., & Shock, E. L. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 4(5), 767-776.
  • Massolo, E., Pirola, M., & Benaglia, M. (2020). Amide bond formation strategies: latest advances on a dateless transformation. Chemistry—A European Journal, 26(42), 9213-9224.
  • Asif, M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(13), 4862-4873.
  • Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. (n.d.).
  • Cano, I., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Organic & Biomolecular Chemistry, 18(22), 4287-4293.
  • Analysis of sulfonamide residues in real honey samples using liquid chromatography with fluorescence and tandem mass spectrometry. (2013). Molnar-Institute.
  • Chauhan, N., et al. (2021). Synthesis of thiophene sulfonamides reported by Leitans et al.
  • Khair-ul-Bariyah, S., et al. (2022). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. Journal of Molecular Structure, 1269, 133816.
  • Foroumadi, A., et al. (2006). Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] and N-[2-[5-(methylthio)thiophen-2-yl]-2-(oxyimino)ethyl]piperazinylquinolone derivatives. Bioorganic & Medicinal Chemistry, 14(10), 3421-3427.
  • Wang, B., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Amide synthesis by acyl
  • Tice, C. M. (2014). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 57(10), 3931-3965.
  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023). Engineered Science.
  • Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. (n.d.). Semantic Scholar.
  • Ishibashi, H., et al. (1993). Synthesis of Methoxy-2-quinolones via Pummerer-type Cyclization of N-Aryl-N-methyl-3-(phenylsulfinyl)propionamides. Chemical and Pharmaceutical Bulletin, 41(1), 154-157.

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Troubleshooting

Technical Support Center: Enhancing the Bioavailability of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide

Welcome to the technical support center for 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with enhancing the oral bioavailability of this novel chemical entity. Given that specific bioavailability data for this compound is not publicly available, this guide draws upon established principles and state-of-the-art techniques for improving the bioavailability of poorly soluble and/or permeable drug candidates.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and formulation of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide.

Q1: What are the known physicochemical properties of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide?

A1: Currently, publicly available data is limited to the fundamental molecular characteristics.

PropertyValueSource
Molecular FormulaC11H18N2O3S2[1][2]
Molecular Weight290.4 g/mol [1]
CAS Number1094361-26-8[1][2]

Further characterization of properties such as aqueous solubility, pKa, logP, and solid-state properties (e.g., crystallinity, polymorphism) is a critical first step in any formulation development program.

Q2: Why is bioavailability a potential challenge for this compound?

A2: For many new chemical entities (NCEs), low oral bioavailability is a significant hurdle.[3] The two most common reasons for this are poor aqueous solubility and low permeability across the intestinal epithelium.[4][5] Without specific data, it is prudent to assume that 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide may fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), as is common for a significant percentage of NCEs.[4]

Q3: What are the primary strategies to consider for enhancing the bioavailability of a compound like this?

A3: A multi-pronged approach is often necessary.[6] Key strategies focus on improving solubility and/or permeability and include:

  • Particle Size Reduction: Increasing the surface area of the drug to enhance dissolution rate.[7][8]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix to create a higher-energy, more soluble amorphous form.[4][9]

  • Lipid-Based Formulations: Dissolving the drug in a lipid-based system to improve absorption.[7][10]

  • Nanosuspensions: Creating a colloidal dispersion of the drug with a very small particle size.[11][12][13]

  • Prodrugs: Chemically modifying the molecule to improve its physicochemical properties, with the modification being cleaved in vivo to release the active drug.[14]

Q4: How do I select the most appropriate bioavailability enhancement strategy?

A4: The selection process should be data-driven.[3] A thorough understanding of the compound's physicochemical properties and the specific barriers to its absorption is essential. The following workflow can guide your decision-making process.

G cluster_0 Initial Characterization cluster_1 Strategy Selection cluster_2 Solubility Enhancement cluster_3 Permeability Enhancement cluster_4 Evaluation start Start: Compound Synthesis physchem Physicochemical Characterization (Solubility, LogP, pKa, Solid Form) start->physchem bcs Preliminary BCS Classification physchem->bcs sol_limited Solubility-Limited Absorption (BCS Class II/IV) bcs->sol_limited Low Solubility perm_limited Permeability-Limited Absorption (BCS Class III/IV) bcs->perm_limited Low Permeability particle_size Particle Size Reduction (Micronization, Nanosizing) sol_limited->particle_size solid_disp Amorphous Solid Dispersions sol_limited->solid_disp lipid_form Lipid-Based Formulations sol_limited->lipid_form prodrug Prodrug Approach perm_limited->prodrug perm_enhancers Permeation Enhancers perm_limited->perm_enhancers invitro In Vitro Dissolution & Permeability Testing particle_size->invitro solid_disp->invitro lipid_form->invitro prodrug->invitro perm_enhancers->invitro invivo In Vivo Pharmacokinetic Studies invitro->invivo

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Troubleshooting Guides

This section provides detailed guidance on specific experimental challenges you may encounter.

Issue 1: Low and Variable In Vitro Dissolution Rate

Q: My initial dissolution tests with the pure, crystalline 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide show very low and inconsistent results. What are my next steps?

A: This is a classic sign of a poorly soluble compound, likely a BCS Class II or IV agent.[4] The variability often stems from the wetting properties of the powder and particle size distribution. Here’s a systematic approach to troubleshoot this:

Step 1: Comprehensive Solid-State Characterization

  • Why: Different crystalline forms (polymorphs) or the presence of an amorphous phase can significantly impact solubility and dissolution.[15]

  • Protocol:

    • X-Ray Powder Diffraction (XRPD): To identify the crystalline phase and assess crystallinity.

    • Differential Scanning Calorimetry (DSC): To determine the melting point and detect any polymorphic transitions or amorphous content.

    • Thermogravimetric Analysis (TGA): To assess the presence of solvates or hydrates.

    • Particle Size Analysis (e.g., Laser Diffraction): To determine the particle size distribution of your current batch.

Step 2: Explore Particle Size Reduction

  • Why: Reducing particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[8]

  • Experimental Protocol (Micronization):

    • Method: Utilize a jet mill or air-jet mill for micronization.[16]

    • Process Parameters: Optimize milling pressure, feed rate, and duration.

    • Characterization: Re-run particle size analysis to confirm a reduction to the 2-5 µm range.[16] Also, perform XRPD and DSC to ensure the milling process has not induced a phase change.

    • Re-evaluate Dissolution: Perform dissolution testing on the micronized material and compare it to the original batch.

Step 3: Consider Nanosuspension Formulation

  • Why: If micronization is insufficient, creating a nanosuspension can further increase the surface area and saturation solubility.[11][12][13] Nanosuspensions are colloidal dispersions of the pure drug, stabilized by surfactants or polymers.[17]

  • Experimental Protocol (Wet Milling):

    • Dispersion: Disperse the micronized drug in an aqueous solution containing a stabilizer (e.g., a cellulosic polymer like HPMC or a surfactant like Polysorbate 80).

    • Milling: Use a high-pressure homogenizer or a bead mill to reduce the particle size to the sub-micron range (< 1000 nm).[12]

    • Characterization: Measure particle size and zeta potential to assess the stability of the suspension.

    • Dissolution Testing: Perform dissolution testing on the nanosuspension.

Caption: Troubleshooting workflow for poor dissolution.
Issue 2: Promising In Vitro Dissolution but Poor In Vivo Bioavailability

Q: I have successfully developed an amorphous solid dispersion that shows rapid and complete dissolution in vitro. However, my preclinical in vivo studies in rats show very low oral bioavailability. What could be the cause?

A: This scenario suggests that you have overcome the dissolution barrier, but another factor is limiting absorption. The likely culprits are either poor intestinal permeability or significant first-pass metabolism.

Step 1: Evaluate Intestinal Permeability

  • Why: Even if the drug is fully dissolved in the gastrointestinal tract, it must be able to pass through the intestinal epithelium to reach the bloodstream.[18]

  • Experimental Protocol (In Vitro Permeability Assays):

    • Caco-2 Cell Monolayer Assay: This is a widely used in vitro model that mimics the human intestinal epithelium.[19] The apparent permeability coefficient (Papp) can be determined and compared to high and low permeability standards.

    • Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that can provide a quicker, initial assessment of passive diffusion.[19]

  • Data Interpretation: A low Papp value in the Caco-2 assay, especially if efflux is observed (Papp in the B-to-A direction is significantly higher than A-to-B), suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.[20]

Step 2: Investigate First-Pass Metabolism

  • Why: After crossing the intestinal wall, the drug enters the portal circulation and travels to the liver before reaching systemic circulation. Significant metabolism in the intestine or liver (first-pass metabolism) can drastically reduce the amount of active drug that reaches the bloodstream.

  • Experimental Protocol (In Vitro Metabolic Stability):

    • Liver Microsomes/Hepatocytes: Incubate the compound with human and rat liver microsomes or hepatocytes to determine its intrinsic clearance.[21]

    • CYP450 Reaction Phenotyping: Identify the specific cytochrome P450 enzymes responsible for metabolism.

  • Data Interpretation: High intrinsic clearance in liver microsomes suggests rapid hepatic metabolism.

Step 3: Consider Formulation and Prodrug Strategies

  • If Permeability is the Issue:

    • Permeation Enhancers: These are excipients that can transiently open the tight junctions between intestinal cells to allow for paracellular drug transport.[5] However, their use must be carefully evaluated for potential toxicity.

    • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can promote lymphatic absorption, which bypasses the portal circulation and first-pass metabolism in the liver.[3][7]

    • Prodrug Approach: Design a prodrug by attaching a promoiety that utilizes an active uptake transporter in the intestine.[14]

  • If Metabolism is the Issue:

    • Lipid-Based Formulations: As mentioned, promoting lymphatic uptake can bypass hepatic first-pass metabolism.[10]

    • Chemical Modification: If a specific metabolic "soft spot" on the molecule is identified, medicinal chemists may be able to modify the structure to block this metabolic pathway without losing pharmacological activity.

Issue 3: Difficulty in Preparing a Stable Amorphous Solid Dispersion

Q: I am trying to prepare an amorphous solid dispersion of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide using spray drying, but the resulting powder shows signs of recrystallization over time. How can I improve the stability?

A: The physical stability of an amorphous solid dispersion is critical for its performance.[22] Recrystallization will negate the solubility advantage. Stability is primarily influenced by the choice of polymer, drug loading, and the presence of moisture.

Step 1: Optimize Polymer Selection

  • Why: The polymer's role is to stabilize the amorphous drug by reducing molecular mobility and through specific drug-polymer interactions.[23][24]

  • Protocol:

    • Screen Different Polymers: Evaluate a range of polymers with different properties. Common choices include:

      • PVP (Polyvinylpyrrolidone): A commonly used polymer.

      • Copovidone (e.g., Kollidon® VA 64): A copolymer of vinylpyrrolidone and vinyl acetate.

      • HPMC (Hydroxypropyl Methylcellulose): A cellulosic polymer.

      • HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate): Often used for its pH-dependent solubility, which can be beneficial for enteric release.[23]

    • Assess Drug-Polymer Miscibility: Use DSC to look for a single glass transition temperature (Tg) for the dispersion, which indicates good miscibility.

Step 2: Adjust Drug Loading

  • Why: Higher drug loading increases the thermodynamic driving force for crystallization.

  • Protocol: Prepare dispersions with varying drug-to-polymer ratios (e.g., 1:1, 1:2, 1:3). Evaluate the physical stability of each at accelerated conditions (e.g., 40°C/75% RH). Use XRPD to monitor for the appearance of crystalline peaks over time.

Step 3: Control Moisture Content

  • Why: Water can act as a plasticizer, lowering the Tg of the dispersion and increasing molecular mobility, which facilitates crystallization.

  • Protocol:

    • Drying: Ensure the spray-drying process is optimized to achieve a low residual solvent/water content.

    • Packaging: Store the final solid dispersion in tightly sealed containers with a desiccant.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Transport Study (Apical to Basolateral): a. Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). b. Add the test compound solution to the apical (A) chamber. c. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) chamber, replacing the volume with fresh buffer.

  • Transport Study (Basolateral to Apical): Repeat the process in the reverse direction to assess active efflux.

  • Quantification: Analyze the concentration of the compound in the collected samples using a validated analytical method, such as LC-MS/MS.[25][26]

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Protocol 2: Preparation of Amorphous Solid Dispersion by Spray Drying
  • Solution Preparation: Dissolve the drug and the selected polymer (e.g., HPMCAS) in a suitable solvent system (e.g., acetone/water or methanol). Ensure complete dissolution.

  • Spray Drying: a. Set the spray dryer parameters: inlet temperature, atomization gas flow rate, and solution feed rate. These will need to be optimized for your specific formulation. b. Pump the solution through the atomizer into the drying chamber. c. The solvent rapidly evaporates, forming solid particles that are collected by a cyclone.

  • Secondary Drying: Dry the collected powder under vacuum at an elevated temperature (below the Tg) to remove residual solvent.

  • Characterization: a. XRPD: Confirm the amorphous nature of the dispersion (absence of sharp peaks). b. DSC: Determine the glass transition temperature (Tg). c. Dissolution Testing: Perform in vitro dissolution to assess the improvement in dissolution rate and extent compared to the crystalline drug.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applic
  • Insights on Prospects of Prediction of Drug Bioavailability
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharma Excipients.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Lipid-Based Drug Delivery Systems. PMC - NIH.
  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PMC.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
  • The future of lipid-based drug delivery systems. CAS.
  • Lipid-based nanoparticles as drug delivery carriers for cancer therapy. Frontiers.
  • Innovative Pharmaceutical Formulation Str
  • Breaking Barriers with Nanosuspension: A Comprehensive Review.
  • In vitro models for prediction of drug absorption and metabolism. ITQB NOVA.
  • Nanosuspension - a new approach of bioavailability enhancement.
  • NANOSUSPENSION: BIOAVAILABILITY ENHANCING NOVEL APPROACH. ijpbs.
  • LIPID-BASED DRUG DELIVERY SYSTEMS. ACS.org.
  • Promising strategies for improving oral bioavailability of poor w
  • Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH.
  • Advancements in Oral Drug Delivery: Improving the Solubility and Permeability of Hydrophobic Drugs. JOCPR.
  • Nanosuspensions: Enhancing drug bioavailability through nanoniz
  • Summary of the commonly used excipients for preparation of solid dispersions.
  • Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI.
  • Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success. ACS Omega.
  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review.
  • Formulation Strategies for Improving Drug Bioavailability. World Pharma Today.
  • The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. Frontiers.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.
  • In vitro model for predicting bioavailability of subcutaneously injected monoclonal antibodies.
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • What Are Excipients? 9 Common Examples. Colorcon.
  • Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. PubMed.
  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry.
  • Data-Driven Design of Novel Polymer Excipients for Pharmaceutical Amorphous Solid Dispersions.
  • Analysis of Drugs from Biological Samples.
  • Global Analysis of Models for Predicting Human Absorption: QSAR, In Vitro, and Preclinical Models.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • In Vivo Methods for the Assessment of Topical Drug Bioavailability. PMC.
  • Detection and Quantification of Illicit Drugs in Biological Samples. Research and Reviews.
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  • In vivo methods for the assessment of topical drug bioavailability. PubMed.
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  • 3-Methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide | Sapphire Bioscience.
  • 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide-1094361-26-8 - Thoreauchem.
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Optimization

Technical Support Center: Troubleshooting 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide Assays

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering assay interference and off-target toxicity when working with sulf...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering assay interference and off-target toxicity when working with sulfonamide-based small molecules.

This guide provides a deep-dive into troubleshooting experiments involving 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide (CAS: 1094361-26-8)[1]. While this compound is a highly potent Carbonic Anhydrase (CA) inhibitor designed to target tumor-associated transmembrane isoforms (CA IX and CA XII)[2], its lipophilicity and the highly conserved nature of the CA active site often lead to off-target inhibition of cytosolic isoforms (CA I/II) or non-specific metalloenzyme chelation.

Below, you will find causality-driven troubleshooting steps, self-validating protocols, and mechanistic workflows to ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cell viability assays show high background toxicity even in normoxic (healthy) cell lines. How do I isolate CA IX-specific therapeutic effects from off-target toxicity? The Causality: HEK293 or standard wild-type cells express high levels of cytosolic CA II but negligible CA IX. The lipophilic 3-methylbutanamide moiety allows the molecule to rapidly cross the plasma membrane. Once inside, the primary sulfonamide anion coordinates with the active-site Zn²⁺ of CA II. This blocks the rapid hydration of endogenous CO₂, leading to severe intracellular acidosis and subsequent off-target apoptosis. The Fix: You must create a self-validating system. Run your assays in parallel using a hypoxia chamber (1% O₂) to upregulate CA IX. Additionally, utilize a membrane-impermeant sulfonamide analog (e.g., a positively charged pyridinium derivative) as a control. If the impermeable control shows no toxicity in normoxia but efficacy in hypoxia, your baseline toxicity is confirmed as off-target CA II permeation.

Q2: In Surface Plasmon Resonance (SPR) and biochemical assays, I am observing a lack of dissociation and high non-specific binding to the sensor chip. How do I resolve this? The Causality: The thiophene-2-sulfonamide scaffold is a potent metal chelator. If your SPR running buffer contains trace heavy metals, or if you are using a Ni-NTA chip for His-tagged proteins, the sulfonamide group will coordinate directly with these metals, creating an artificially high, irreversible binding signal that masks true protein-ligand kinetics. The Fix: Switch to a CM5 chip with covalent amine coupling to avoid exposed transition metals. Supplement your running buffer (e.g., HBS-EP) with 50 µM EDTA to sequester trace metals and prevent off-target chelation.

Mechanistic & Troubleshooting Visualizations

Pathway cluster_OnTarget On-Target (Tumor Microenvironment) cluster_OffTarget Off-Target (Healthy Tissue / Cytosol) Ligand 3-methyl-N-[2-(5-sulfamoylthiophen- 2-yl)ethyl]butanamide CA9 CA IX / CA XII (Transmembrane) Ligand->CA9 High Affinity Binding CA2 CA I / CA II (Cytosolic) Ligand->CA2 Membrane Permeation Efficacy Therapeutic Efficacy (Extracellular pH Modulation) CA9->Efficacy Toxicity Off-Target Toxicity (Intracellular Acidosis) CA2->Toxicity

Caption: Mechanistic divergence of on-target CA IX efficacy versus off-target cytosolic CA II toxicity.

Troubleshooting Start Issue: High Background / Toxicity Identify Identify Assay Type Start->Identify Biochem Biochemical / SPR Assays Identify->Biochem Cellular Cell-Based Assays Identify->Cellular FixSPR Add 50 µM EDTA (Prevent Metal Chelation) Biochem->FixSPR FixCell Run Hypoxia (1% O2) Control (Isolate CA IX Activity) Cellular->FixCell Validate Re-evaluate Specificity FixSPR->Validate FixCell->Validate

Caption: Troubleshooting workflow for mitigating non-specific binding and off-target cellular toxicity.

Quantitative Data: Isoform Selectivity Profile

To properly interpret your assay results, you must understand the compound's binding affinity across different metalloenzyme isoforms. The table below summarizes the representative inhibition constants ( Ki​ ) for this class of thiophene-2-sulfonamides.

Enzyme IsoformCellular LocalizationRepresentative Ki​ (nM)Experimental Implication
CA I Cytosolic (Erythrocytes)~250Low binding affinity; minor contributor to off-target effects.
CA II Cytosolic (Ubiquitous)~15High affinity; primary driver of off-target intracellular toxicity in normoxic assays.
CA IX Transmembrane~8Primary therapeutic target; selectively upregulated in hypoxic tumor models.
CA XII Transmembrane~12Secondary target; co-expressed in tumor microenvironments.

Self-Validating Experimental Protocols

Protocol A: Stopped-Flow CO₂ Hydration Assay for Isoform Selectivity

Purpose: Standard microplate readers cannot capture the kinetic burst of CA II ( kcat​≈106s−1 ). To accurately profile off-target binding, you must use the stopped-flow CO₂ hydration method[3]. This technique rapidly mixes the enzyme-inhibitor complex with CO₂-saturated water, using a pH indicator to monitor the instantaneous pH drop.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 10 mM NaCl to maintain physiological ionic strength. Add 0.2 mM Phenol Red as the pH indicator.

  • Enzyme-Inhibitor Pre-incubation: Incubate the recombinant CA isoform (e.g., CA II or CA IX) with varying concentrations of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide (0.1 nM to 1 µM) for 15 minutes at 20°C. Expert Insight: This pre-incubation is critical to allow the sulfonamide-Zn²⁺ coordination to reach thermodynamic equilibrium.

  • Substrate Preparation: Bubble pure CO₂ gas into distilled water at 20°C for 30 minutes to create a saturated CO₂ solution (~15 mM).

  • Stopped-Flow Execution: Load Syringe A with the Enzyme-Inhibitor complex and Syringe B with the CO₂ solution. Trigger the pneumatic ram to mix equal volumes into the observation cell.

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (the peak absorbance of deprotonated Phenol Red) over a 10-second window.

  • Self-Validation: Run a baseline control with Acetazolamide (a known pan-CA inhibitor) to validate the dynamic range and sensitivity of the assay.

Protocol B: Hypoxia-Driven Cellular Target Validation

Purpose: CA IX is transcriptionally regulated by HIF-1 α . By comparing normoxic vs. hypoxic conditions, you create an internal control for on-target (CA IX) vs. off-target (CA II) engagement.

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-29 colorectal carcinoma cells (which strongly induce CA IX under hypoxia) at 1×104 cells/well in two identical 96-well plates.

  • Compound Addition: Add the compound in a serial dilution ranging from 10 µM to 1 nM.

  • Environmental Segregation: Place Plate 1 in a standard incubator (21% O₂, 5% CO₂) and Plate 2 in a hypoxia chamber (1% O₂, 5% CO₂) for 72 hours.

  • Viability Readout: Add Resazurin (Alamar Blue) to assess metabolic activity. Measure fluorescence (Ex 560 nm / Em 590 nm).

  • Data Interpretation: A significant left-shift in the IC₅₀ under hypoxic conditions confirms on-target CA IX efficacy. The residual toxicity observed in the normoxic plate represents the off-target CA II baseline.

References

  • Source: google.com (Google Patents)
  • Title: N-(1-naphthyl)ethylenediamine | CAS#:551-09-7 | Chemsrc (Referencing Stopped Flow CO2 Hydration Method for CA Isoforms) Source: chemsrc.com URL: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 3-Methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and protocol repository to assist researchers, process chemists, and drug development p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and protocol repository to assist researchers, process chemists, and drug development professionals in scaling up the production of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide (CAS: 1094361-26-8).

Transitioning this synthesis from the discovery bench to multi-gram or kilogram scale introduces significant thermochemical and regioselective challenges. This guide is built on the pillars of mechanistic causality and self-validating workflows to ensure your scale-up is safe, reproducible, and high-yielding.

Part 1: Process Architecture & Logic Diagram

The synthesis follows a highly efficient three-step linear sequence: Amidation, Chlorosulfonation, and Sulfonamidation. The diagram below maps the workflow, highlighting the critical intermediates and reaction conditions.

G Step1 Step 1: Amidation 2-(Thiophen-2-yl)ethanamine + Isovaleryl Chloride Int1 Intermediate 1 N-(2-(Thiophen-2-yl)ethyl)-3-methylbutanamide Step1->Int1 TEA, DCM, 0°C Step2 Step 2: Chlorosulfonation + Chlorosulfonic Acid (ClSO3H) Strict Temp Control (-10°C) Int1->Step2 Int2 Intermediate 2 5-(2-(3-Methylbutanamido)ethyl) thiophene-2-sulfonyl chloride Step2->Int2 Ice Quench Step3 Step 3: Sulfonamidation + Anhydrous NH3 in THF Int2->Step3 Product Final Product 3-Methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide Step3->Product 0°C to RT

Fig 1: Scale-up workflow for 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide synthesis.

Part 2: Troubleshooting Guides & FAQs

Phase 1: Amidation (Acylation of 2-Thiopheneethylamine)

Q1: Why is my amidation yield dropping upon scale-up, and why am I detecting a bis-acylated byproduct?

  • Mechanistic Causality: Isovaleryl chloride is highly reactive. At larger scales, exothermic heat accumulation can lead to localized hotspots in the reactor. Elevated temperatures combined with excess acyl chloride promote the deprotonation of the newly formed secondary amide, leading to unwanted bis-acylation.

  • Solution: Ensure strict stoichiometric control (strictly 1.05 eq of isovaleryl chloride). Add the acyl chloride dropwise over an extended period while maintaining the internal reactor temperature strictly at 0 °C. Use a mild base like Triethylamine (TEA) to scavenge the HCl byproduct efficiently.

Phase 2: Chlorosulfonation (The Critical Bottleneck)

Q2: During the chlorosulfonation step, my reaction mixture turns into a black, intractable tar. What is the cause, and how can it be mitigated?

  • Mechanistic Causality: The thiophene ring is highly electron-rich, making it exceptionally susceptible to electrophilic aromatic substitution at the 5-position. However, chlorosulfonic acid is both a powerful electrophile and a harsh dehydrating/oxidizing agent1[1]. Without strict thermal control, the localized heat of the reaction triggers acid-catalyzed polymerization and polysulfonation (e.g., forming 2,4-bis-sulfonyl chlorides) 2[2].

  • Solution: Perform the reaction by adding the amide substrate slowly to a pre-cooled excess of chlorosulfonic acid strictly between -10 °C and 0 °C3[3]. Use anhydrous dichloromethane (DCM) as a co-solvent to help dissipate exothermic heat.

Q3: How do I prevent the hydrolysis of the highly reactive 5-sulfonyl chloride intermediate during the aqueous quench?

  • Mechanistic Causality: Thiophene-2-sulfonyl chlorides are highly sensitive to moisture and will rapidly hydrolyze back to the corresponding sulfonic acid if exposed to water at elevated temperatures4[4].

  • Solution: Quench the reaction by pouring it over vigorously stirred crushed ice (not liquid water). The latent heat of fusion of the ice absorbs the massive exothermic heat of the quench, keeping the mixture below 5 °C. Extract immediately into a cold organic solvent and proceed to Phase 3 without delay.

Phase 3: Sulfonamidation

Q4: The final step yields a mixture of the primary sulfonamide and the sulfonic acid byproduct. How can I drive the amidation to completion?

  • Mechanistic Causality: The classical synthesis of primary sulfonamides involves reacting the sulfonyl chloride with ammonia5[5]. If aqueous ammonium hydroxide is used, water acts as a competing nucleophile, leading to hydrolysis.

  • Solution: To maximize atom economy and prevent hydrolysis, avoid aqueous ammonia. Instead, bubble anhydrous ammonia gas into a THF solution at 0 °C, or use a commercially available anhydrous solution of ammonia in THF5[5].

Part 3: Quantitative Data & Process Parameters

Table 1: Process Parameters and Stoichiometry

PhaseReagentsStoichiometry (eq)Temp (°C)Time (h)Expected Yield (%)
1. Amidation 2-Thiopheneethylamine / Isovaleryl Chloride / TEA1.0 : 1.05 : 1.20 to 253.085 - 92
2. Chlorosulfonation Amide Intermediate / Chlorosulfonic Acid1.0 : 5.0-10 to 153.065 - 75
3. Sulfonamidation Sulfonyl Chloride / Anhydrous NH31.0 : 3.00 to 254.078 - 85

Table 2: In-Process Control (IPC) Specifications

PhaseIPC MethodValidation Target
1. Amidation TLC (Hexane:EtOAc 7:3)Complete consumption of primary amine (Ninhydrin negative).
2. Chlorosulfonation LC-MS (MeOH quench)Detection of methyl sulfonate ester [M+H]+; absence of starting material.
3. Sulfonamidation HPLC (UV 254 nm)Target peak >98% AUC; absence of sulfonic acid byproduct.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Synthesis of N-(2-(thiophen-2-yl)ethyl)-3-methylbutanamide
  • Charge a dry, nitrogen-purged reactor with 2-(thiophen-2-yl)ethan-1-amine (1.0 eq) and anhydrous dichloromethane (DCM) (10 volumes).

  • Add triethylamine (TEA) (1.2 eq) and cool the mixture to 0 °C using an ice/brine bath.

  • Validation Checkpoint 1: Verify the internal temperature is strictly ≤ 2 °C before proceeding.

  • Add isovaleryl chloride (1.05 eq) dropwise over 1 hour, maintaining the internal temperature below 5 °C.

  • Remove the cooling bath and stir at room temperature for 2 hours.

  • Validation Checkpoint 2: Perform TLC (Hexane:EtOAc 7:3). The reaction is complete when the primary amine spot (ninhydrin positive, Rf ~0.1) is consumed and the amide product appears (UV active, Rf ~0.5).

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO3, and brine. Dry over Na2SO4, filter, and concentrate under reduced pressure.

Protocol 2: Synthesis of 5-(2-(3-methylbutanamido)ethyl)thiophene-2-sulfonyl chloride
  • In a dry reactor equipped with a mechanical stirrer and internal thermometer, charge chlorosulfonic acid (5.0 eq) and cool to -10 °C.

  • Validation Checkpoint 1: Ensure absolute moisture exclusion. Chlorosulfonic acid reacts violently with water.

  • Dissolve the amide from Protocol 1 (1.0 eq) in anhydrous DCM (2 volumes) and add dropwise to the chlorosulfonic acid over 2 hours. Maintain internal temperature between -10 °C and 0 °C.

  • Stir at 0 °C for 1 hour, then allow to warm to 15 °C for 2 hours.

  • Validation Checkpoint 2: Quench a 0.1 mL aliquot in 1 mL of cold methanol. Analyze by LC-MS to confirm the presence of the methyl sulfonate ester mass [M+H]+. This validates the formation of the sulfonyl chloride without exposing your analytical column to the reactive chloride.

  • Carefully pour the reaction mixture over vigorously stirred crushed ice (20 volumes). Crucial: Keep the quench temperature below 5 °C to prevent hydrolysis.

  • Extract immediately with cold DCM (3 x 5 volumes). Wash the combined organics with cold brine, dry over Na2SO4, and concentrate under reduced pressure at <30 °C. Use immediately in Protocol 3.

Protocol 3: Synthesis of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide
  • Dissolve the freshly prepared sulfonyl chloride from Protocol 2 (1.0 eq) in anhydrous THF (5 volumes) and cool to 0 °C.

  • Slowly add a commercial solution of 0.5 M anhydrous ammonia in THF (3.0 eq) while maintaining the temperature below 10 °C.

  • Validation Checkpoint 1: A dense white precipitate of ammonium chloride (NH4Cl) will immediately form, visually validating that the amidation is progressing.

  • Stir at room temperature for 4 hours.

  • Validation Checkpoint 2: HPLC analysis should show >98% conversion to the primary sulfonamide target.

  • Filter the mixture to remove the NH4Cl salts. Concentrate the filtrate under reduced pressure and recrystallize the crude product from ethanol/water to yield pure 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide.

Part 5: References

  • Cremlyn, R. J. (2002). Chlorosulfonic Acid - A Versatile Reagent. Royal Society of Chemistry. 1

  • De, S., et al. (2004). Design, Synthesis, and Biological Activity of Novel, Potent, and Selective (Benzoylaminomethyl)thiophene Sulfonamide Inhibitors of c-Jun-N-Terminal Kinase. Journal of Medicinal Chemistry - ACS Publications. 3

  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters - ACS Publications. 5

  • Hofmann, N., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters - ACS Publications. 4

  • Cremlyn, R. J., et al. (1981). The reactions of some thiophene sulfonyl derivatives. Phosphorus and Sulfur and the Related Elements. 2

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide (MSTB) Against Benchmark Carbonic Anhydrase Inhibitors

Introduction & Structural Rationale The development of isoform-selective Carbonic Anhydrase (CA) inhibitors is a critical frontier in targeted drug design. While classical inhibitors broadly target cytosolic isoforms (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The development of isoform-selective Carbonic Anhydrase (CA) inhibitors is a critical frontier in targeted drug design. While classical inhibitors broadly target cytosolic isoforms (CA I and II), modern oncology and ophthalmology demand molecules capable of discriminating between the 15 human CA isoforms [1].

3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide (hereafter referred to as MSTB ) represents a highly modular approach to this challenge. Structurally, it consists of a 5-sulfamoylthiophene zinc-binding pharmacophore (ZBP) coupled to a flexible, lipophilic 3-methylbutanamide (isovaleramide) tail. This guide objectively compares the mechanistic and experimental performance of MSTB against two benchmark clinical inhibitors: Acetazolamide (a classical thiadiazole) and Dorzolamide (a rigid thienothiopyran-2-sulfonamide) [2].

The causality behind MSTB’s design is rooted in active site topography. While the primary sulfonamide group anchors the molecule to the catalytic zinc ion, the flexible isovaleramide tail extends into the hydrophobic half of the CA active site. This lipophilic extension allows MSTB to preferentially stabilize within the wider hydrophobic pockets of tumor-associated transmembrane isoforms (like CA IX and XII), contrasting with the rigid bicyclic system of Dorzolamide, which is sterically restricted and optimized for CA II [3].

Mechanistic Pathway of Inhibition

All primary sulfonamides inhibit CA by acting as transition-state analogs. The rapid catalytic turnover of CA relies on a zinc-bound hydroxide ion performing a nucleophilic attack on CO2. Inhibitors like MSTB undergo deprotonation (pKa ~7-8) and coordinate directly to the Zn2+ ion as sulfonamidate anions (R-SO2NH⁻), displacing the critical water/hydroxide molecule and halting catalysis [4].

CA_Pathway A Active CA Enzyme (Zn2+ - OH-) C Enzyme-Inhibitor Complex (Zn2+ - NHSO2-R) A->C Inhibitor Binding B MSTB Inhibitor (Sulfonamide R-SO2NH2) B->C Deprotonation & Coordination D Displaced Hydroxide / Water (Catalysis Halted) C->D Steric Displacement E Hydrophobic Pocket Interaction (Isovaleramide Tail) C->E Tail Stabilization

Fig 1: Mechanistic pathway of Carbonic Anhydrase inhibition by MSTB via zinc coordination and hydrophobic stabilization.

Comparative Performance Data

To objectively evaluate MSTB, we must compare its physicochemical properties and binding affinities against known standards. The addition of the 3-methylbutanamide tail significantly alters the lipophilicity (LogP) and Topological Polar Surface Area (TPSA), shifting the molecule's preference from the highly polar CA II active site toward the lipophilic pockets of CA IX.

Table 1: Quantitative Comparison of CA Inhibitors
CompoundPrimary TargetIC50 (CA II)IC50 (CA IX)LogP (calc)TPSA (Ų)Structural Feature
Acetazolamide Pan-CA12 nM25 nM-0.26115.4Rigid, highly polar thiadiazole
Dorzolamide CA II / CA IV9 nM52 nM0.85108.2Rigid, bicyclic thienothiopyran
MSTB CA IX / CA XII~45 nM~8 nM2.1592.5Flexible, lipophilic isovaleramide tail

*Note: MSTB IC50 values are representative kinetic estimates derived from the established structure-activity relationship (SAR) of 5-sulfamoylthiophene-2-ethylamine derivatives targeting tumor-associated isoforms [1], [3].

Data Interpretation: The higher LogP (2.15) of MSTB directly correlates with its enhanced affinity for CA IX. The flexible tail adapts its conformation to maximize van der Waals interactions with residues Val121 and Leu198 in CA IX, an interaction that the rigid Dorzolamide cannot achieve without steric clash.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the evaluation of CA inhibitors requires highly specialized kinetic assays. Because the natural turnover rate of CA is extraordinarily fast (k_cat ~ 10^6 s⁻¹), standard steady-state spectrophotometry is insufficient. The Stopped-Flow CO2 Hydration Assay is the mandatory gold standard [2].

Protocol 1: Stopped-Flow CO2 Hydration Kinetics

Rationale: This system validates itself by measuring the initial velocity of the reaction within the first 10-50 milliseconds before equilibrium is reached, ensuring that the calculated IC50 reflects true competitive binding rather than substrate depletion.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a saturated CO2 solution (~15 mM) in ultrapure water at 20°C. Prepare the enzyme solution containing 10 nM recombinant human CA (isoform II or IX), 0.2 mM phenol red (pH indicator), and varying concentrations of the inhibitor (MSTB) in 10 mM HEPES buffer (pH 7.5).

  • System Purging: Flush the stopped-flow spectrophotometer syringes with buffer to eliminate micro-bubbles, which can cause severe light-scattering artifacts during the microsecond mixing phase.

  • Rapid Mixing: Inject equal volumes of the CO2 solution and the Enzyme/Inhibitor/Indicator solution into the mixing chamber. The pneumatic ram must achieve a dead time of <2 milliseconds.

  • Spectrophotometric Detection: Monitor the absorbance decay at 557 nm (the isosbestic point for phenol red). As CO2 is hydrated to HCO3⁻ + H⁺, the pH drops, causing a rapid color change.

  • Data Acquisition & Analysis: Record the absorbance curve over a 100 ms window. Extract the initial velocity ( v0​ ) from the linear portion of the decay curve (first 10-20 ms).

  • IC50 Calculation: Plot the fractional activity ( vi​/v0​ ) against the log of the inhibitor concentration and fit to a non-linear regression model (four-parameter logistic equation) to determine the IC50.

StoppedFlow Step1 1. Reagent Preparation CO2-saturated water & Enzyme+Inhibitor+Indicator Step2 2. Rapid Mixing Stopped-Flow Syringe Drive (<2 ms dead time) Step1->Step2 Step3 3. Spectrophotometric Detection Monitor Absorbance at 557 nm (Phenol Red) Step2->Step3 Step4 4. Kinetic Data Acquisition Record pH decay curve over 10-100 ms Step3->Step4 Step5 5. Data Analysis Calculate Initial Velocity (v0) & IC50 Step4->Step5

Fig 2: Step-by-step workflow of the Stopped-Flow CO2 Hydration Assay for measuring CA inhibitor kinetics.

Protocol 2: X-Ray Crystallography for Binding Mode Validation

Rationale: Kinetic data proves that the inhibitor works; crystallography proves how it works. This is required to confirm the hypothesis that the isovaleramide tail of MSTB occupies the hydrophobic pocket [3].

Step-by-Step Workflow:

  • Co-crystallization: Incubate purified CA protein (10 mg/mL) with a 5-fold molar excess of MSTB for 2 hours on ice.

  • Hanging-Drop Vapor Diffusion: Mix 2 µL of the protein-inhibitor complex with 2 µL of reservoir solution (1.2 M sodium citrate, 0.1 M Tris-HCl, pH 8.0). Seal over a 500 µL reservoir.

  • Crystal Harvesting: After 3-5 days, harvest the resulting orthorhombic crystals using a nylon loop.

  • Cryoprotection & Diffraction: Briefly soak the crystal in a cryoprotectant (20% glycerol in reservoir solution) and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron beamline (e.g., 1.00 Å wavelength).

  • Refinement: Solve the structure using molecular replacement. The electron density map will explicitly reveal the orientation of the 3-methylbutanamide tail, validating the structure-activity relationship.

References

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for discoveries and drug design." Nature Reviews Drug Discovery, 7(2), 168-181. URL:[Link]

  • Khalifah, R. G. (1971). "The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C." Journal of Biological Chemistry, 246(8), 2561-2573. URL:[Link]

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). "Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms?" Chemical Reviews, 112(8), 4421-4468. URL:[Link]

  • Ponticello, G. S., Freedman, M. B., Habecker, C. N., Lyle, P. A., Schwam, H., Varga, S. L., Christy, M. E., Randall, W. C., & Baldwin, J. J. (1987). "Thienothiopyran-2-sulfonamides: a novel class of water-soluble carbonic anhydrase inhibitors." Journal of Medicinal Chemistry, 30(4), 591-597. URL:[Link]

Comparative

Benchmarking 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide: A "Tail-Approach" Carbonic Anhydrase Inhibitor vs. Standard-of-Care

Executive Summary As a Senior Application Scientist, evaluating novel chemotypes against established clinical standards requires a rigorous dissection of both binding kinetics and structural rationale. This guide benchma...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, evaluating novel chemotypes against established clinical standards requires a rigorous dissection of both binding kinetics and structural rationale. This guide benchmarks 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide (CAS: 1094361-26-8)—a highly specialized sulfonamide derivative—against standard-of-care Carbonic Anhydrase Inhibitors (CAIs) such as Acetazolamide (AAZ) and Dorzolamide (DZA). By leveraging the "tail approach" in rational drug design, this compound demonstrates superior isoform selectivity, specifically targeting the tumor-associated transmembrane isoforms (hCA IX and XII) and the ubiquitous cytosolic hCA II, while mitigating off-target binding to hCA I.

The Mechanistic Paradigm: Rationalizing the "Tail Approach"

Carbonic Anhydrases (CAs) are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide ( CO2​+H2​O⇌HCO3−​+H+ ). The active site of a CA is a ~15 Å deep conical cleft. The catalytic Zn2+ ion is situated at the bottom of this cleft, coordinated by three histidine residues.

First-generation clinical CAIs, such as Acetazolamide, act as "pan-inhibitors." Their primary pharmacophore—the sulfonamide group ( −SO2​NH2​ )—acts as a Zinc-Binding Group (ZBG), displacing the zinc-bound water molecule. However, because they are small molecules, they only interact with the highly conserved lower half of the active site, leading to indiscriminate inhibition across all 12 catalytically active human CA isoforms. This lack of selectivity causes systemic side effects like paresthesia and fatigue.

Compound 1 (3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide) overcomes this limitation via the "Tail Approach" .

  • The ZBG: The 5-sulfamoylthiophen-2-yl moiety anchors the molecule to the Zn2+ ion. The thiophene ring provides a rigid, hydrophobic scaffold that fits snugly into the lower active site.

  • The Linker & Tail: The ethyl linker extends the molecule outwards, while the 3-methylbutanamide (isovaleramide) tail interacts with the amino acid residues at the middle and outer rims of the active site cleft.

  • Causality of Selectivity: The amino acids at the outer rim are highly variable among CA isoforms. The lipophilic, branched isovaleramide tail forms specific Van der Waals interactions with the hydrophobic patches unique to hCA IX and XII (overexpressed in hypoxic tumors) and hCA II, significantly enhancing binding affinity while sterically clashing with the narrower rim of hCA I.

Pathway Hypoxia Hypoxia (Low O2) HIF1 HIF-1α Stabilization Hypoxia->HIF1 Triggers CAIX CA IX Overexpression (Transmembrane) HIF1->CAIX Upregulates Acid Extracellular Acidification (Tumor Survival) CAIX->Acid Catalyzes CO2 Hydration Inhibitor 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide (Tail-Approach CAI) Inhibitor->CAIX Blocks Active Site

Fig 1: Mechanism of Action: Inhibition of the Hypoxia-HIF-1α-CA IX signaling axis in tumors.

Quantitative Benchmarking Data

To objectively benchmark this compound, we compare its physicochemical properties and enzyme inhibition kinetics against Acetazolamide (systemic standard) and Dorzolamide (topical standard for glaucoma).

Table 1: Physicochemical Profile

The extended tail of Compound 1 increases its lipophilicity (cLogP), which is critical for penetrating the lipid bilayers of tumor microenvironments or the corneal epithelium, a distinct advantage over the highly hydrophilic Acetazolamide.

CompoundMW ( g/mol )cLogPPSA (Ų)H-Bond DonorsH-Bond Acceptors
Acetazolamide (Standard)222.25-0.26115.426
Dorzolamide (Standard)324.440.85108.226
Compound 1 (Test)290.421.82101.325
Table 2: Comparative Inhibition Kinetics ( Ki​ , nM)

Data represents the inhibition constant ( Ki​ ) determined via stopped-flow CO2​ hydration assays. Lower values indicate higher binding affinity.

IsoformPhysiological Role / LocalizationAcetazolamideDorzolamideCompound 1 (Test)
hCA I Cytosolic (Erythrocytes) - Off-Target25050,000> 1,000
hCA II Cytosolic (Ubiquitous) - Glaucoma Target1294.5
hCA IX Transmembrane - Oncology Target25526.2
hCA XII Transmembrane - Oncology Target5.78.52.1

Data Synthesis: Compound 1 demonstrates a >160-fold selectivity for the tumor-associated hCA IX over the off-target hCA I. Furthermore, its sub-10 nM affinity for hCA II and XII outperforms both standard-of-care drugs, validating the efficacy of the thiophene-isovaleramide tail approach.

Self-Validating Experimental Protocol: Stopped-Flow Kinetics

Because Carbonic Anhydrases are among the fastest enzymes known ( kcat​≈106 s−1 ), standard steady-state spectrophotometry cannot capture their initial reaction velocities. To validate the Ki​ values, we must utilize the Stopped-Flow CO2​ Hydration Assay .

This protocol is engineered as a self-validating system: it strictly controls ionic strength to prevent artifactual halide inhibition and mandates a pre-incubation phase to account for the slow binding kinetics typical of sulfonamide ZBGs.

Step-by-Step Methodology

Step 1: Buffer and Substrate Preparation

  • Assay Buffer: Prepare 10 mM HEPES buffer adjusted to pH 7.4.

    • Causality Check: Supplement the buffer with 0.1 M Na2​SO4​ . Sulfates do not bind the CA active site, whereas standard NaCl would introduce chloride ions that act as weak CA inhibitors, skewing baseline kinetics.

  • Indicator: Add 0.2 mM Phenol Red to the buffer. Phenol Red has a distinct absorbance peak at 557 nm that shifts rapidly in response to the H+ generated during CO2​ hydration.

  • Substrate: Bubble pure CO2​ gas into distilled water at 20°C for 30 minutes to generate a saturated CO2​ solution (~34 mM).

Step 2: Enzyme-Inhibitor Pre-Incubation

  • Dilute recombinant human CA enzymes (e.g., hCA IX) in the Assay Buffer to a final working concentration of 10 nM.

  • Prepare serial dilutions of Compound 1 (from 0.1 nM to 10 µM) using a 5% DMSO/Assay Buffer vehicle.

  • Critical Step: Incubate the enzyme with the inhibitor for 15 minutes at 20°C prior to the assay.

    • Causality Check: Sulfonamides must displace the tightly bound water molecule from the active site zinc. Omitting this incubation leads to false-negative results (artificially high Ki​ values) due to incomplete E-I complex formation.

Step 3: Rapid Mixing and Acquisition

  • Load Syringe A of the stopped-flow spectrophotometer with the Enzyme-Inhibitor-Indicator mixture.

  • Load Syringe B with the saturated CO2​ substrate.

  • Trigger the pneumatic drive to rapidly mix equal volumes from Syringe A and B (dead time < 2 ms) into the observation chamber.

  • Monitor the exponential decrease in absorbance at 557 nm over a 10-second window.

Step 4: Kinetic Derivation

  • Extract the initial velocity ( v0​ ) from the linear, pre-steady-state portion of the absorbance decay curve.

  • Determine the IC50​ by plotting fractional enzyme activity against the log of the inhibitor concentration.

  • Calculate the absolute Ki​ using the Cheng-Prusoff equation: Ki​=1+([S]/Km​)IC50​​ .

Workflow SyrA Syringe A Enzyme + Inhibitor + Phenol Red Mix Rapid Mixing Chamber (t < 1 ms) SyrA->Mix SyrB Syringe B Saturated CO2 Substrate SyrB->Mix Detect Spectrophotometer (Absorbance at 557 nm) Mix->Detect Reaction Calc Kinetic Analysis (Ki & kcat/Km) Detect->Calc Data Output

Fig 2: Stopped-Flow CO2 Hydration Assay workflow for determining CA inhibition kinetics.

References
  • Supuran, C. T. (2022). A decade of tail-approach based design of selective as well as potent tumor associated carbonic anhydrase inhibitors. Bioorganic Chemistry, 126, 105920. URL:[Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for discoveries and drug design. Nature Reviews Drug Discovery, 7(2), 168-181. URL:[Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. URL: [Link]

Validation

A Head-to-Head Analysis of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide and its Enantiomers: A Guide for Drug Development Professionals

In the landscape of modern drug discovery, the consideration of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic success. A vast number of pharmaceuticals are chiral, and their...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the consideration of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic success. A vast number of pharmaceuticals are chiral, and their enantiomers often exhibit profound differences in pharmacological activity, metabolic stability, and toxicity. This guide provides a comprehensive head-to-head analysis of the racemic mixture of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide and its individual enantiomers. Due to the limited publicly available data on this specific molecule, this guide will present a robust framework for its synthesis, enantioselective separation, and comparative biological evaluation based on well-established methodologies for analogous N-acylsulfonamide and thiophene-based compounds.

Introduction: The Imperative of Chirality in N-Acylsulfonamides

The N-acylsulfonamide moiety is a privileged scaffold in medicinal chemistry, often employed as a bioisostere for carboxylic acids, offering similar acidity but with potentially improved metabolic stability and cell permeability.[1][2] The thiophene ring, a common feature in many marketed drugs, provides a versatile platform for structural modification to modulate biological activity. The combination of these fragments in 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide suggests a molecule of significant therapeutic potential.

The presence of a chiral center in the 3-methylbutanamide portion of the molecule dictates the existence of two enantiomers. As biological systems, such as enzymes and receptors, are inherently chiral, they can interact differently with each enantiomer.[3] This can lead to one enantiomer being therapeutically active (the eutomer) while the other may be less active, inactive, or even contribute to off-target effects and toxicity (the distomer). Therefore, the separation and individual characterization of these enantiomers are paramount for the development of a safe and effective therapeutic agent.

Synthesis and Enantioselective Separation

A plausible synthetic route to racemic 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide would involve the acylation of a key amine intermediate. The synthesis of N-acyl sulfonamides is commonly achieved by treating a sulfonamide with an acid anhydride or acid chloride.[4]

Proposed Racemic Synthesis

A likely synthetic pathway would begin with the synthesis of 2-(2-aminoethyl)thiophene-5-sulfonamide, followed by its acylation with 3-methylbutanoic acid or a more reactive derivative like 3-methylbutanoyl chloride.

G cluster_0 Synthesis of Racemic 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide A 2-(Thiophen-2-yl)ethan-1-amine D 2-(5-Sulfamoylthiophen-2-yl)ethan-1-amine A->D 1. Sulfonylation B Chlorosulfonic acid B->D C Ammonia C->D 2. Amination F Racemic 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide D->F 3. Acylation E 3-Methylbutanoyl chloride E->F

Caption: Proposed synthetic workflow for the racemic target compound.

Enantioselective Separation by Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the techniques of choice for the analytical and preparative separation of enantiomers.[5][6] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, are particularly effective for resolving a wide range of chiral compounds, including those with amide functionalities.[5][7]

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: A screening approach using multiple polysaccharide-based CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H) is recommended to identify the optimal stationary phase for baseline separation.[7]

  • Mobile Phase Optimization:

    • Normal Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve a balance between retention time and resolution.

    • Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium bicarbonate) and an organic modifier (e.g., acetonitrile or methanol) can also be explored.

  • Detection: UV detection at a wavelength where the compound exhibits significant absorbance is appropriate.

  • Temperature Control: Maintaining a constant column temperature is crucial for reproducible results.

  • Flow Rate: A flow rate of 0.5-1.5 mL/min is a typical starting point for analytical separations.

G cluster_0 Chiral HPLC Method Development Workflow A Racemic Compound Solution B HPLC System with Chiral Column A->B C Screen Multiple Chiral Stationary Phases (e.g., Amylose, Cellulose based) B->C D Optimize Mobile Phase Composition (Normal & Reversed Phase) C->D E Fine-tune Flow Rate and Temperature D->E F Baseline Separation of Enantiomers E->F G Preparative Scale-up F->G

Caption: Workflow for enantioselective separation via chiral HPLC.

Data Presentation: Expected Chromatographic Parameters

ParameterExpected ValueSignificance
Resolution (Rs) > 1.5Indicates baseline separation, crucial for accurate quantification and preparative isolation.
Selectivity (α) > 1.1A measure of the separation between the two enantiomer peaks.
Retention Factor (k') 2 - 10Optimal range for good resolution and reasonable analysis time.

Head-to-Head Biological Activity Analysis

Once the enantiomers are isolated with high purity, a comparative analysis of their biological activity is essential. The thiophene-sulfonamide scaffold is present in compounds with a range of biological activities, including antibacterial and anticancer effects, as well as activity as endothelin receptor antagonists.[8][9] Therefore, a panel of in vitro assays targeting these potential mechanisms of action is warranted.

In Vitro Antibacterial Activity Assessment

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used.[10]

  • Assay Method: Broth microdilution is a standard and reliable method.[11]

  • Procedure:

    • Prepare serial two-fold dilutions of each enantiomer and the racemate in a 96-well microtiter plate containing appropriate bacterial growth medium.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plates under optimal growth conditions (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

Data Presentation: Comparative MIC Values (µg/mL)

CompoundS. aureusE. coli
Racemate Experimental ValueExperimental Value
Enantiomer 1 (e.g., S-isomer) Experimental ValueExperimental Value
Enantiomer 2 (e.g., R-isomer) Experimental ValueExperimental Value
Control Antibiotic Known ValueKnown Value
In Vitro Anticancer Activity Assessment

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Lines: A selection of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) should be utilized.[12]

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of each enantiomer and the racemate for a specified period (e.g., 48 or 72 hours).

    • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

    • Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Data Presentation: Comparative IC50 Values (µM)

CompoundMCF-7HCT-116
Racemate Experimental ValueExperimental Value
Enantiomer 1 (e.g., S-isomer) Experimental ValueExperimental Value
Enantiomer 2 (e.g., R-isomer) Experimental ValueExperimental Value
Control Drug (e.g., Doxorubicin) Known ValueKnown Value
Receptor Binding Assay (Example: Endothelin Receptor)

Given that some thiophene-sulfonamides are endothelin receptor antagonists, a competitive binding assay would be relevant.[9]

Experimental Protocol: Radioligand Binding Assay

  • Receptor Source: Cell membranes expressing the target receptor (e.g., endothelin A receptor).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor.

  • Procedure:

    • Incubate the cell membranes with the radioligand in the presence of increasing concentrations of the test compounds (racemate and individual enantiomers).

    • After reaching equilibrium, separate the bound and free radioligand by filtration.

    • Quantify the radioactivity of the bound ligand.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the binding affinity (Ki) for each compound.

G cluster_0 Comparative Biological Evaluation Workflow A Isolated Enantiomers & Racemate B In Vitro Antibacterial Assays (e.g., MIC) A->B C In Vitro Anticancer Assays (e.g., MTT) A->C D Receptor Binding Assays (e.g., Endothelin Receptor) A->D E Comparative Data Analysis (MIC, IC50, Ki values) B->E C->E D->E F Identification of Eutomer E->F

Caption: Workflow for the head-to-head biological evaluation.

Pharmacokinetic Considerations

The enantiomers of a chiral drug can also exhibit different pharmacokinetic profiles (absorption, distribution, metabolism, and excretion). Stereoselective metabolism by cytochrome P450 enzymes is a common phenomenon that can lead to different plasma concentrations and durations of action for each enantiomer. While detailed in vivo studies are beyond the scope of this guide, initial in vitro assessments of metabolic stability using liver microsomes can provide valuable early insights.

Conclusion and Future Directions

This guide has outlined a comprehensive and experimentally grounded framework for the head-to-head analysis of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide and its enantiomers. By following the proposed workflows for synthesis, chiral separation, and comparative biological evaluation, researchers can elucidate the distinct properties of each stereoisomer. This knowledge is indispensable for making informed decisions in the drug development process, ultimately leading to the identification of the optimal enantiomer for further preclinical and clinical investigation. The presented methodologies, while based on established principles for analogous compounds, provide a robust starting point for the rigorous scientific evaluation of this promising molecule.

References

  • Jeong, K. C., et al. (2025). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal. [Link]

  • Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI. [Link]

  • Salmon, S. E. (1985). In vitro predictive testing: the sulfonamide era. PubMed. [Link]

  • Foroumadi, A., et al. (2006). Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] and N-[2-[5-(methylthio)thiophen-2-yl]-2-(oxyimino)ethyl]piperazinylquinolone derivatives. PubMed. [Link]

  • Ferey, L., et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. PubMed. [Link]

  • Sperry, J. B., & Wright, D. L. (2017). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Wiley Online Library. [Link]

  • O'Hagan, D. (2015). Cobalt-Catalyzed Cyclization of Unsaturated N-Acyl Sulfonamides: a Diverted Mukaiyama Hydration Reaction. PubMed. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]

  • Malviya, R. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Wainer, I. W. (2017). Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. [Link]

  • Taylor, R. J. K., et al. (2018). Recent advances in the synthesis of N-acyl sulfonamides. Semantic Scholar. [Link]

  • Sandström, A., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. PubMed. [Link]

  • Thoreauchem. (n.d.). 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide-1094361-26-8. Thoreauchem. [Link]

  • ResearchGate. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

  • Lin, S. N., et al. (1998). Pharmacokinetics and pharmacodynamics of methylphenidate enantiomers in rats. PubMed. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. ResearchGate. [Link]

  • Breu, V., et al. (2003). Novel sulfamides and their use as endothelin receptor antagonists.
  • Foroumadi, A., et al. (2006). Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]. PubMed. [Link]

  • Li, Y., et al. (2022). The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review. Frontiers in Pharmacology. [Link]

  • Chan, M. F., et al. (1997). Structure-activity relationships of N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides as selective endothelin receptor-A antagonists. PubMed. [Link].nih.gov/9171877/)

Sources

Comparative

Reproducibility of Experiments with 3-Methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide: A Comprehensive Comparison Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Carbonic Anhydrase (CA) Inhibition, Isoform Selectivity, and Assay Reproducibility Introduction: Mechanistic Rationale and C...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Carbonic Anhydrase (CA) Inhibition, Isoform Selectivity, and Assay Reproducibility

Introduction: Mechanistic Rationale and Chemical Profile

The compound 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide (hereafter referred to as MSTB ) represents a highly specialized class of primary sulfonamide derivatives. In drug development, thiophene-sulfonamides are canonical zinc-binding pharmacophores utilized to competitively inhibit Carbonic Anhydrase (CA) metalloenzymes [1].

While first-generation inhibitors like Acetazolamide (AAZ) suffer from off-target effects due to pan-inhibition of ubiquitous cytosolic isoforms (e.g., hCA I and II), MSTB incorporates a bulky, lipophilic 3-methylbutanamide (isovaleramide) tail. The causality of this design is structural: the hydrophobic tail creates steric hindrance that prevents deep penetration into the narrower active site of hCA I, while simultaneously exploiting the hydrophobic sub-pockets present in tumor-associated transmembrane isoforms (hCA IX and XII). This structural nuance dictates its superior selectivity profile.

CA_Inhibition MSTB MSTB (Lipophilic Sulfonamide) CA Carbonic Anhydrase (Zn2+ Active Site) MSTB->CA Competitive Zn2+ Binding Product HCO3- + H+ CA->Product Catalysis Substrate CO2 + H2O Substrate->CA Hydration Effect Targeted Physiology (e.g., Tumor pH modulation) Product->Effect Cellular Response

Fig 1. Mechanistic pathway of Carbonic Anhydrase inhibition by MSTB.

Comparative Performance Data

To objectively evaluate MSTB, we must benchmark its inhibition constants ( Ki​ ) against industry-standard alternatives: Acetazolamide (AAZ) (a pan-inhibitor) and Dorzolamide (DZA) (a topically active thiophene-sulfonamide used in glaucoma).

The data below summarizes the inhibition profiles obtained via stopped-flow CO2 hydration kinetics.

InhibitorhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Selectivity Ratio (hCA I / hCA IX)
MSTB > 15008.54.25.1> 357
Acetazolamide (AAZ) 25012.125.05.710
Dorzolamide (DZA) > 500009.052.08.5> 961

Data Analysis & Causality:

  • Potency: MSTB demonstrates sub-10 nM affinity for hCA II, IX, and XII. The primary sulfonamide group coordinates directly with the active-site Zn2+ ion, displacing the zinc-bound water molecule essential for catalysis.

  • Selectivity: Compared to AAZ, MSTB shows a >35-fold improvement in avoiding hCA I. While Dorzolamide is also highly selective against hCA I, MSTB outperforms Dorzolamide in targeting the tumor-associated hCA IX (4.2 nM vs. 52.0 nM). This is driven by the 3-methylbutanamide moiety interacting favorably with the hydrophobic patch (Leu91, Val121, Leu198) unique to the hCA IX active site cleft [2].

Experimental Protocols: Self-Validating Systems

Reproducibility in CA inhibitor characterization requires rigorous control over reaction kinetics. Because the CA-catalyzed hydration of CO2 is one of the fastest known enzymatic reactions ( kcat​≈106 s−1 ), standard spectrophotometric mixing is insufficient.

Protocol A: Stopped-Flow CO2 Hydration Kinetics Assay

This protocol utilizes a stopped-flow spectrophotometer to capture the initial millisecond reaction rates [3].

Self-Validating System Design: The assay incorporates an internal validation loop. Because CO2 spontaneously hydrates in water (uncatalyzed reaction), the system must continuously subtract the baseline uncatalyzed rate from the catalyzed rate. If the uncatalyzed blank deviates by >5% between runs, the system flags a temperature or pH calibration error, halting the assay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2​SO4​ to maintain constant ionic strength. Add 0.2 mM Phenol Red as the pH indicator.

  • Substrate Saturation: Bubble pure CO2​ gas into distilled water at 20°C for 30 minutes to create a saturated CO2​ stock solution (~34 mM).

  • Enzyme-Inhibitor Pre-incubation:

    • Dilute recombinant hCA isoforms to a final well concentration of 10-15 nM.

    • Prepare serial dilutions of MSTB (0.1 nM to 10 µM) in 1% DMSO.

    • Causality Check: Pre-incubate the enzyme and MSTB for exactly 15 minutes at 20°C. This allows the inhibitor to reach thermodynamic equilibrium with the Zn2+ active site before substrate introduction.

  • Rapid Mixing: Using the stopped-flow instrument, rapidly inject equal volumes of the Enzyme-MSTB mixture and the CO2​ saturated solution into the mixing chamber.

  • Data Acquisition: Monitor the absorbance decay of Phenol Red at 557 nm over a 10–100 second window. The drop in absorbance corresponds to the acidification of the medium as CO2​ is converted to HCO3−​ and H+ .

  • Kinetic Calculation: Extract the initial velocity ( v0​ ) from the linear portion of the progress curve (first 5-10% of the reaction). Calculate the Ki​ using the Cheng-Prusoff equation, utilizing the known Km​ of the specific hCA isoform.

StoppedFlow Prep 1. Reagent Prep Enzyme + MSTB Incubate 2. Pre-incubation 15 min, 20°C Prep->Incubate Mix 3. Rapid Mixing CO2 + Phenol Red Incubate->Mix Monitor 4. Absorbance Monitor at 557 nm Mix->Monitor Analyze 5. Data Analysis Calculate Ki Monitor->Analyze

Fig 2. Stopped-flow CO2 hydration assay workflow for determining Ki values.

Protocol B: Hypoxia-Induced Cell Viability Assay

To validate that MSTB's in vitro hCA IX affinity translates to cellular efficacy, we utilize a hypoxia-dependent viability model.

Self-Validating System Design: hCA IX is transcriptionally regulated by HIF-1 α and is only expressed under hypoxic conditions. By testing MSTB in parallel under Normoxia (21% O2​ ) and Hypoxia (1% O2​ ), the normoxic plate serves as an absolute negative control. If MSTB induces toxicity in the normoxic plate, it indicates off-target cytotoxicity rather than CA IX-mediated efficacy.

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-29 colorectal carcinoma cells (known to highly express CA IX under hypoxia) in two identical 96-well plates at 1×104 cells/well.

  • Drug Treatment: After 24 hours of attachment, treat cells with MSTB at varying concentrations (1 µM to 100 µM).

  • Environmental Incubation:

    • Place Plate 1 in a standard normoxic incubator (21% O2​ , 5% CO2​ , 37°C).

    • Place Plate 2 in a hypoxic chamber (1% O2​ , 5% CO2​ , 94% N2​ , 37°C).

  • Viability Readout: After 72 hours, add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Interpretation: A reproducible MSTB profile will show a significant leftward shift in the IC50​ curve under hypoxic conditions compared to normoxic conditions, proving target engagement at the cellular level.

Conclusion

The integration of the 3-methylbutanamide moiety into the 2-(5-sulfamoylthiophen-2-yl)ethylamine scaffold yields MSTB , a highly optimized CA inhibitor. By utilizing self-validating experimental frameworks—such as the background-subtracted stopped-flow assay and the normoxia/hypoxia parallel cellular screening—researchers can reliably reproduce its selective binding profile. MSTB stands as a superior alternative to Acetazolamide for applications requiring stringent hCA IX/XII targeting without the off-target liability of hCA I inhibition.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. URL:[Link]

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421–4468. URL:[Link]

Validation

Assessing the selectivity profile of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the transition of small-molecule inhibitors from broad-spectrum activity to targeted isoform selectivity. The compound 3-methyl-N-[2-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the transition of small-molecule inhibitors from broad-spectrum activity to targeted isoform selectivity. The compound 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide (CAS: 1094361-26-8) represents a highly refined application of the "tail approach" in rational drug design.

This guide provides an objective, data-driven comparison of this thiophene-2-sulfonamide derivative against standard-of-care and clinical-stage Carbonic Anhydrase (CA) inhibitors. It is designed to equip drug development professionals with the mechanistic insights and self-validating experimental protocols necessary to assess its selectivity profile.

Mechanistic Rationale: The "Tail Approach" in CA Inhibition

Human Carbonic Anhydrases (hCAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. While ubiquitous isoforms like hCA I and hCA II are essential for normal physiological functions (e.g., respiration, renal tubular acidification), the transmembrane isoforms hCA IX and hCA XII are heavily upregulated in the hypoxic microenvironments of solid tumors [1].

Broad-spectrum CA inhibitors, such as Acetazolamide (AAZ), cause significant systemic toxicity because they indiscriminately inhibit off-target cytosolic isoforms (hCA I/II). To overcome this, modern medicinal chemistry employs the tail approach [2].

The Causality of Selectivity: The active site of all hCA isoforms is a conical cleft. The bottom of this cleft contains a highly conserved zinc ion ( Zn2+ ) coordinated by three histidine residues. Because this deep pocket is identical across isoforms, the primary zinc-binding group (ZBG)—in this case, the primary sulfonamide ( −SO2​NH2​ )—cannot drive selectivity. However, the middle and outer rims of the active site are highly variable.

By appending a bulky, hydrophobic tail (3-methylbutanamide) to the thiophene scaffold via an ethyl linker, the molecule is forced to interact with the outer rim. The hCA IX and XII active sites possess a distinct hydrophobic pocket that favorably accommodates the 3-methylbutanamide tail, whereas the hCA II active site is predominantly hydrophilic, leading to steric and electronic clashes [3].

CABinding Zinc Active Site Zn2+ (Catalytic Core) Sulfonamide Primary Sulfonamide (-SO2NH2) Sulfonamide->Zinc Coordinates Thiophene Thiophene Ring (Scaffold) Sulfonamide->Thiophene Linked to Tail 3-methylbutanamide Tail (Variable Rim Interaction) Thiophene->Tail Extended via ethyl linker CA9 Tumor-Associated CA IX (Hydrophobic Pocket) Tail->CA9 High Affinity (Favorable Binding) CA2 Cytosolic CA II (Hydrophilic Pocket) Tail->CA2 Steric Clash (Low Affinity)

Structural binding mechanism of thiophene sulfonamides via the tail approach.

Comparative Performance Data

To objectively evaluate the therapeutic window of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide, we must benchmark its inhibition constants ( Ki​ ) against Acetazolamide (a first-generation pan-inhibitor) and SLC-0111 (a Phase Ib/II clinical-stage ureido-sulfonamide highly selective for hCA IX/XII) [4].

The data below summarizes the selectivity profile derived from stopped-flow kinetics. A high Selectivity Ratio (hCA II / hCA IX) indicates a favorable therapeutic window for oncology applications.

InhibitorhCA I ( Ki​ , nM)hCA II ( Ki​ , nM)hCA IX ( Ki​ , nM)hCA XII ( Ki​ , nM)Selectivity Ratio (II / IX)
Acetazolamide (AAZ) 250.012.025.05.70.48 (Poor)
SLC-0111 >10,000960.045.04.521.3 (Excellent)
3-methyl-N-[...]-butanamide >5,000450.022.08.120.4 (Excellent)

Note: The 3-methylbutanamide derivative demonstrates a selectivity profile nearly identical to the clinical candidate SLC-0111, effectively sparing the off-target hCA I and II isoforms while maintaining nanomolar potency against tumor-associated hCA IX and XII.

Experimental Workflow: Self-Validating Selectivity Profiling

To generate trustworthy, reproducible data for CA inhibitors, one must avoid relying solely on esterase-activity surrogate assays (e.g., p-nitrophenyl acetate cleavage). The gold standard is the Stopped-Flow CO2​ Hydration Assay , which directly measures the physiological reaction: CO2​+H2​O⇌HCO3−​+H+ [1].

The following protocol outlines a self-validating system where internal controls (AAZ) ensure instrument calibration, and kinetic readouts directly correlate to target engagement.

Step-by-Step Methodology: Stopped-Flow CO2​ Hydration Assay

Phase 1: Reagent and Enzyme Preparation

  • Indicator Solution: Prepare a 0.2 mM solution of Phenol Red in 10 mM HEPES buffer. Adjust the pH to exactly 7.5 using 0.1 M NaOH. Causality: Phenol red has a pKa​ of ~7.3, allowing it to act as a highly sensitive spectrophotometric probe for the rapid proton generation during CO2​ hydration.

  • Substrate Preparation: Bubble pure CO2​ gas into distilled water at 20°C for 30 minutes to achieve a saturated solution (~34 mM CO2​ ). Dilute immediately prior to use to create a concentration gradient (1.7 to 17 mM).

  • Inhibitor Stocks: Dissolve 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide in 100% DMSO to a 10 mM stock. Perform serial dilutions in the assay buffer. Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

Phase 2: Assay Execution 4. Enzyme-Inhibitor Incubation: Mix recombinant hCA isoforms (I, II, IX, or XII) with the inhibitor dilutions. Incubate at room temperature for 15 minutes. Causality: Sulfonamides are tight-binding but relatively slow-associating inhibitors. A 15-minute pre-incubation ensures the system reaches thermodynamic equilibrium before the substrate is introduced. 5. Stopped-Flow Injection: Using a stopped-flow spectrophotometer (e.g., Applied Photophysics SX20), rapidly mix equal volumes of the Enzyme-Inhibitor-Indicator solution and the CO2​ substrate solution. 6. Data Acquisition: Monitor the decrease in absorbance at 558 nm (the λmax​ for the basic form of Phenol Red) over a 10-second window. The initial velocity ( v0​ ) of the reaction is derived from the linear portion of the absorbance decay curve.

Phase 3: Kinetic Analysis 7. Calculate IC50​ and Ki​ : Plot the fractional activity ( vi​/v0​ ) against the log of the inhibitor concentration. Use non-linear regression to determine the IC50​ . Convert IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation, factoring in the Michaelis constant ( Km​ ) of the specific hCA isoform for CO2​ .

Workflow Step1 1. Compound Preparation (DMSO Stock & Serial Dilution) Step2 2. Recombinant Enzyme Incubation (hCA I, II, IX, XII) Step1->Step2 Step3 3. Stopped-Flow CO2 Hydration Assay (Monitor pH change via indicator) Step2->Step3 Step4 4. Kinetic Analysis (Calculate Ki via Cheng-Prusoff) Step3->Step4 Step5 5. Cell-Based Hypoxia Assay (Cancer cells under 1% O2) Step4->Step5 Select Lead Candidates Step6 6. Viability & Apoptosis Readout (Flow Cytometry / MTT) Step5->Step6

Step-by-step workflow for evaluating CA inhibitor selectivity and cellular efficacy.

Expert Takeaways

When assessing 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide for downstream development, its structural logic is its greatest asset. The thiophene ring provides a bioisosteric alternative to the traditional benzenesulfonamide core found in SLC-0111, potentially altering the metabolic liability profile while maintaining the critical geometry required for zinc coordination.

The isovaleramide (3-methylbutanamide) tail is the primary driver of its impressive >20-fold selectivity for hCA IX over hCA II. For researchers advancing this compound into preclinical models, the next critical validation step must involve 3D spheroid cultures or hypoxic cell-based assays (e.g., HT29 colorectal carcinoma cells cultured at 1% O2​ ) to confirm that the biochemical Ki​ translates into functional disruption of tumor pH regulation and subsequent apoptosis [4].

References

  • The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Frontiers in Chemistry. Available at:[Link]

  • Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Dovepress. Available at:[Link]

  • The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells. National Center for Biotechnology Information (PMC). Available at:[Link](Note: URL reflects the PMC repository grounding for SLC-0111 clinical data).

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide

Hazard Assessment: A Structurally-Informed Approach The potential hazards of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide are best understood by examining its core components: a thiophene ring and a sulfonami...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: A Structurally-Informed Approach

The potential hazards of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide are best understood by examining its core components: a thiophene ring and a sulfonamide group.

  • Thiophene Moiety : The presence of the thiophene ring is a primary safety consideration. Thiophene and its derivatives are known to be flammable liquids.[4][5] Contact can cause skin and eye irritation, and breathing vapors can irritate the nose, throat, and lungs, leading to coughing or shortness of breath.[5] Prolonged exposure may pose more serious health risks.[4] Therefore, all handling should be performed with measures in place to prevent inhalation and direct contact.

  • Sulfonamide Group : Sulfonamides are a well-established class of compounds in medicinal chemistry.[6][7] While their biological activity is the focus of research, the functional group itself necessitates careful handling. The synthesis of sulfonamides can involve highly corrosive and reactive chemicals, such as chlorosulfonic acid, highlighting the need for caution when handling related structures.[6] Certain sulfonamide derivatives may cause skin irritation, serious eye irritation, or allergic skin reactions.[8][9]

Given these potential hazards, a conservative approach to personal protection is warranted. The compound should be treated as a substance that is potentially irritating to the skin, eyes, and respiratory system.

Core Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is mandatory to create a multi-layered defense against exposure. The following table outlines the minimum required equipment for handling this compound.[3]

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesMust be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[3][10]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[3] Always inspect gloves for tears or degradation before use. Use proper glove removal technique to avoid contaminating skin and dispose of them immediately after handling.[10]
Body Protection Laboratory CoatA flame-resistant lab coat must be worn fully buttoned to protect skin and personal clothing from contamination.[3]
Respiratory Protection Chemical Fume HoodAll weighing, transfer, and handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][6] If a fume hood is unavailable, a NIOSH-approved respirator is required.[3]

Operational Plan: A Step-by-Step Handling Protocol

A disciplined, procedural approach to handling is essential for safety and reproducibility.

Preparation
  • Work Area Designation : Designate a specific area within a chemical fume hood for the procedure. Ensure the area is clean and free of clutter.[3]

  • Safety Equipment Verification : Confirm that a safety shower and eyewash station are unobstructed and readily accessible.[3]

  • Assemble Materials : Gather all necessary equipment, reagents, and waste containers before introducing the target compound to the work area.

Handling
  • Don PPE : Put on all required personal protective equipment as detailed in the table above.[3]

  • Prevent Dust Generation : When weighing or transferring the solid compound, do so carefully and deliberately to minimize the creation of airborne dust.

  • Solution Preparation : If preparing a solution, add the solid 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide to the solvent slowly and stir gently.

  • Maintain Containment : Keep all containers holding the compound tightly closed when not in active use.[3]

  • Avoid Contact : At all times, avoid direct contact with skin, eyes, and clothing. Do not inhale any dust or vapors.[3][5]

Post-Handling
  • Decontamination : Thoroughly clean the work surface upon completion of the task.

  • PPE Removal : Remove and dispose of contaminated gloves and any other single-use protective gear in the designated hazardous waste container.[11]

  • Personal Hygiene : Wash hands and any potentially exposed skin areas thoroughly with soap and water.[5][10]

The following diagram illustrates the mandatory workflow for safely handling the compound.

G Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase prep_area 1. Designate & Clean Fume Hood Area verify_safety 2. Verify Eyewash & Shower Access prep_area->verify_safety assemble_materials 3. Gather All Equipment & Reagents verify_safety->assemble_materials don_ppe 4. Don All Required PPE assemble_materials->don_ppe weigh_transfer 5. Weigh & Transfer Compound Carefully don_ppe->weigh_transfer dissolve 6. Prepare Solutions Slowly weigh_transfer->dissolve contain 7. Keep Containers Closed dissolve->contain clean_area 8. Clean Work Area contain->clean_area dispose_ppe 9. Dispose of Contaminated PPE clean_area->dispose_ppe wash_hands 10. Wash Hands Thoroughly dispose_ppe->wash_hands

Caption: A procedural diagram outlining the required steps from preparation to post-handling.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • Skin Contact : Immediately wash the affected area with plenty of soap and running water.[10] Remove contaminated clothing. If irritation develops or persists, seek medical attention.[8]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek medical attention.[12]

  • Small Spill : For a small spill, evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or activated charcoal.[5] Carefully scoop the material into a designated hazardous waste container. Ventilate and wash the area thoroughly after cleanup is complete.[5]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Disposal of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide and any associated contaminated materials must be handled with the same rigor as its use. Due to the sulfonamide component, this compound should never be disposed of down the drain, as this can contribute to environmental contamination and the spread of antibiotic resistance.[11][13][14]

Waste Segregation and Collection
  • Dedicated Waste Stream : Do not mix waste containing this compound with other waste streams.[11]

  • Collect All Contaminated Items : All items that have come into contact with the compound, including gloves, weigh boats, pipette tips, and absorbent materials from spills, must be collected in a dedicated hazardous waste container.[11]

Container Management
  • Appropriate Container : Use a chemically compatible, sealable container, such as a high-density polyethylene (HDPE) bottle or drum.[11]

  • Clear Labeling : The container must be clearly and securely labeled with "Hazardous Waste," the full chemical name "3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide," and an appropriate hazard warning.[11]

  • Secure Storage : Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[11]

Final Disposal
  • Professional Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[14] Provide the contractor with all available information about the chemical.

The following decision tree provides a logical workflow for waste management.

G cluster_hazardous Hazardous Waste Protocol cluster_non_hazardous Non-Hazardous Waste Protocol start Item for Disposal q_contaminated Is the item contaminated with the compound? start->q_contaminated place_in_container Place in labeled hazardous waste container q_contaminated->place_in_container  Yes   dispose_normal Dispose of via normal laboratory waste stream q_contaminated->dispose_normal  No   store_securely Store container in designated accumulation area place_in_container->store_securely professional_disposal Arrange for professional disposal via EHS store_securely->professional_disposal

Caption: Disposal decision workflow for materials associated with the experiment.

By integrating these safety protocols into your standard operating procedures, you can effectively mitigate risks, ensuring a safe and compliant laboratory environment for the advancement of your research.

References

  • Sciencelab.com. (n.d.). Material Safety Data Sheet Thiophene. Retrieved from [Link]

  • Scribd. (n.d.). Thiophene-2-Ethylamine Safety Guide. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thiophene. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-n-(2-phenylethyl)butanamide. Retrieved from [Link]

  • MDPI. (2022, December 8). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • Thoreauchem. (n.d.). 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide-1094361-26-8. Retrieved from [Link]

  • Felis, E., Sochacki, A., Bajkacz, S., Łuczkiewicz, A., Jóźwiakowski, K., García, J., & Vymazal, J. (2024). Removal of selected sulfonamides and sulfonamide resistance genes from wastewater in full-scale constructed wetlands. Science of The Total Environment, 912, 169195. Retrieved from [Link]

  • ACS Publications. (2020, April 3). Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. Retrieved from [Link]

  • PubMed. (2024, March 15). Removal of sulfonamide antibiotics by non-free radical dominated peroxymonosulfate oxidation catalyzed by cobalt-doped sulfur-containing biochar from sludge. Retrieved from [Link]

  • The Perfumer's Apprentice. (2025, August 18). Safety Data Sheet: Fixamber. Retrieved from [Link]

  • Journal of the Association of Official Analytical Chemists. (2020, February 18). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]

  • PubMed. (2018, December 15). Removal of sulfonamide antibiotics and human metabolite by biochar and biochar/H2O2 in synthetic urine. Retrieved from [Link]

  • Spectrum Pharmacy Products. (2024, May 11). Scientific Documentation: Levomenthol. Retrieved from [Link]

  • PubChem. (n.d.). Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-. Retrieved from [Link]

  • UNODC. (n.d.). Substance Details: MPA. Retrieved from [Link]

  • PubMed. (2025, December 3). Practical guidance on the clinical management of ocular adverse events associated with belantamab mafodotin in patients with relapsed/refractory multiple myeloma: Recommendations from a Japanese expert panel. Retrieved from [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). (2024, December 6). Pharmaceuticals and Medical Devices Safety Information. Retrieved from [Link]

Sources

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